Fluindapyr is a broad-spectrum, systemic succinate dehydrogenase inhibitor (SDHI) fungicide belonging to the carboxamide chemical class and classified under FRAC Group 7 [1] [2] [3]. Its core biochemical action is inhibiting the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain of pathogenic fungi [1] [3].
The table below summarizes its key physicochemical and environmental fate properties.
| Property | Value / Description | Significance |
|---|---|---|
| Chemical Group | Pyrazole-carboxamide [1] | Structural classification |
| Molecular Mass | 351.37 [2] | - |
| IUPAC Name | 3-(difluoromethyl)-N-[(3RS)-7-fluoro-2,3-dihydro-1,1,3-trimethyl-1H-inden-4-yl]-1-methyl-1H-pyrazole-4-carboxamide [2] | Systematic chemical name |
| Water Solubility (20°C, pH 7) | 1.63 mg/L [2] | Low solubility; indicates potential for adsorption to soil organic matter. |
| Octanol-Water Partition Coefficient (log P) | 4.12 [2] | High lipophilicity; suggests potential for bioaccumulation. |
| Soil Degradation DT₅₀ (lab, 20°C) | 244 days [2] | Persistent in the environment. |
By binding to the ubiquinone binding site of the SDH enzyme, which is formed by subunits B, C, and D, this compound blocks electron transfer from succinate to ubiquinone [1]. This disrupts both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain, halting cellular energy (ATP) production and leading to fungal cell death [1].
This compound provides control for key foliar diseases such as Septoria spp., Alternaria spp., Cercospora spp., and Corynespora spp. [4]. It is formulated for crops including corn, cereals, soybeans, and nuts, targeting diseases like gray leaf spot, rusts, and powdery mildews [5] [2].
Resistance to SDHI fungicides is considered a medium-high risk [1]. Field resistance has been documented in various pathogens like Alternaria alternata, Botrytis cinerea, and Corynespora cassiicola [1]. Resistance typically arises from target-site mutations in the sdhB, sdhC, and sdhD genes, altering the fungicide's binding site [1]. Common mutations include changes at positions H257, P225, and others, depending on the fungal species [1]. A critical resistance management strategy is to avoid exclusive reliance on SDHIs and rotate fungicides with different modes of action [3].
For researchers monitoring this compound, advanced analytical methods and understanding ecological impacts are crucial.
Residue Analysis Protocol: A robust method for simultaneous determination of this compound and its five metabolites in fruits and vegetables uses mixed-solution (acetonitrile/water) extraction, clean-up via Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE), and analysis with UHPLC-MS/MS [4]. This method addresses the challenge posed by the high water-solubility of some metabolites, which conventional QuEChERS may not adequately capture [4].
Ecotoxicity and Interactions: this compound can be rapidly absorbed by earthworms (Eisenia fetida), with a half-life of approximately 28 days or longer in artificial soil [6]. Recent studies show that co-exposure with microplastics (PS, PMMA) can enhance the bioaccumulation of this compound in earthworms and exacerbate oxidative stress and histopathological damage to the epidermis and gut [6]. The effect is microplastic size-dependent, with smaller particles (0.1 µm) generally causing greater adsorption and toxic effects [6].
Fluindapyr (CAS 1383809-87-7) is a novel chiral succinate dehydrogenase inhibitor (SDHI) belonging to the pyrazolecarboxamide class of fungicides. Developed jointly by Italian Isagro and FMC Corporation, this broad-spectrum systemic fungicide has gained attention for its effectiveness against various plant pathogens including Septoria spp., Alternaria spp., Cercospora spp., and Corynespora spp. [1] [2]. As a fluorinated pesticide, it represents the growing trend in agrochemical innovation where over 50% of new pesticides contain fluorine atoms [2]. The molecular structure of this compound features a chiral carbon atom within the 1-fluoroethyl group attached to the pyrazole ring, resulting in two enantiomers, (R)- and (S)-fluindapyr, with commercial formulations typically supplied as a racemic mixture [1]. This comprehensive review examines the environmental fate, ecological effects, and analytical methodologies relevant to understanding the complete environmental profile of this increasingly used fungicide.
The environmental behavior and distribution of this compound are governed by its intrinsic physicochemical properties, which determine its mobility, persistence, and potential bioaccumulation in various environmental compartments [1]:
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Classification | Experimental Conditions |
|---|---|---|---|
| Molecular mass | 351.37 g/mol | - | - |
| Chemical formula | C₁₈H₂₀F₃N₃O | - | - |
| Water solubility | 1.63 mg/L | Low | 20°C, pH 7 |
| Octanol-water partition coefficient (Log P) | 4.12 | High | 20°C, pH 7 |
| Vapor pressure | 2.85 × 10⁻⁵ mPa | Low volatility | 20°C |
| Henry's law constant | 6.05 × 10⁻¹¹ Pa·m³/mol | Non-volatile | 25°C |
| Melting point | 169°C | - | - |
| Aqueous hydrolysis | Stable | Stable | All relevant pH values |
The combination of low water solubility (1.63 mg/L) and relatively high Log P (4.12) indicates that this compound is inherently hydrophobic, suggesting a tendency to associate with organic matter in soils and sediments rather than remain in aqueous solution or migrate through groundwater systems [1]. The exceptionally low vapor pressure and minimal Henry's law constant further predict negligible volatilization from soil or water surfaces under normal environmental conditions, reducing concerns about atmospheric transport but increasing the potential for soil accumulation with repeated applications [1].
This compound demonstrates variable persistence across different environmental matrices, with its degradation kinetics influenced by local conditions, microbial communities, and agricultural practices:
Table 2: Environmental Persistence Parameters of this compound
| Parameter | Value | Conditions | Classification |
|---|---|---|---|
| Soil DT₅₀ (lab) | 244 days | 20°C, aerobic | Persistent |
| Soil DT₉₀ (lab) | 838 days | 20°C, aerobic | Very persistent |
| Soil DT₅₀ (field) | ~28 days | Artificial soil | Moderately persistent |
| Anaerobic soil DT₅₀ | 69.6-101.8 days | Paddy soil, enantiomer-specific | Persistent |
| Water-sediment DT₅₀ | Not determined | - | - |
| Aqueous photolysis DT₅₀ | Stable | pH 7 | Stable |
| Aqueous hydrolysis DT₅₀ | Stable | 20°C, pH 7 | Stable |
The significant discrepancy between laboratory DT₅₀ values (244 days) and field observations (~28 days) in artificial soil highlights the importance of environmental conditions in determining actual persistence [1] [3]. Under anaerobic conditions typical of paddy ecosystems, this compound degradation exhibits enantioselectivity, with R-fluindapyr (DT₅₀ = 69.6 days) degrading more rapidly than S-fluindapyr (DT₅₀ = 101.8 days) [4]. This enantioselective degradation has significant implications for both environmental persistence and biological activity, as the more persistent S-enantiomer demonstrates substantially greater fungicidal activity [4].
The environmental fate pathway of this compound can be visualized as follows:
This compound Environmental Fate Pathway
This compound undergoes sequential biological transformation in the environment, producing several metabolites of varying persistence and potential toxicity. The primary metabolic pathway involves oxidation and conjugation reactions, resulting in five identified metabolites [2]:
The differential water solubility of these metabolites presents analytical challenges, particularly for the polar carboxylate derivative, which demonstrates poor recovery with conventional QuEChERS methods [2]. Understanding these transformation products is essential for comprehensive environmental risk assessment, as metabolites can sometimes retain biological activity or exhibit different mobility patterns in the environment compared to the parent compound.
Earthworms (Eisenia fetida) serve as valuable bioindicators for soil health and have been extensively used to evaluate the ecotoxicological effects of this compound in terrestrial ecosystems. Multiple studies consistently demonstrate that this compound presents significant sublethal toxicity to earthworms even at recommended field application rates:
Growth and Reproduction Effects: this compound exposure resulted in significant suppression of earthworm growth at concentrations ≥5 mg/kg and adverse impacts on reproduction at concentrations as low as 1 mg/kg after 28-day exposure. The reproduction no-observed-effect-concentration (NOEC) was determined to be below 1 mg/kg, indicating particular sensitivity of reproductive endpoints [5] [3].
Oxidative Stress Responses: this compound induces dose-dependent oxidative stress in earthworms, manifested through altered activities of key antioxidant enzymes including catalase (CAT), superoxide dismutase (SOD), and glutathione S-transferase (GST). Additionally, there is upregulation of stress response genes (HSP70, CRT) involved in cellular protection mechanisms [5] [6].
Histopathological Damage: Microscopic examination revealed severe structural damage to both epidermis and intestinal tissues of earthworms following chronic exposure (28 days) to elevated concentrations of this compound. These morphological alterations potentially compromise essential physiological functions including nutrient absorption and waste elimination [5] [3].
The molecular mechanisms underlying this compound toxicity in earthworms can be visualized through its oxidative stress pathway:
This compound Toxicity Mechanism in Earthworms
The chiral nature of this compound results in differential biological activity and environmental behavior between its enantiomers. Research has revealed that the S-enantiomer demonstrates significantly greater fungicidal activity - being 87.8 times more effective against Rhizoctonia solani compared to the R-enantiomer [4]. Molecular docking studies indicate this enantioselectivity stems from stronger binding affinity of S-fluindapyr to the succinate dehydrogenase enzyme target, with binding energies of -42.91 kcal/mol for S-fluindapyr versus -32.12 kcal/mol for R-fluindapyr [4]. This substantial difference in binding energy correlates with the observed differential efficacy and potentially influences the environmental impact of the residues, as the more biologically active enantiomer may persist longer in certain environmental conditions.
The co-occurrence of microplastics (MPs) and pesticides in agricultural soils represents an emerging concern, with research demonstrating that microplastics can significantly alter the environmental behavior and toxicity of this compound:
Bioaccumulation Modulation: Both polystyrene (PS) and polymethylmethacrylate (PMMA) microplastics of smaller sizes (0.1 μm and 1 μm) initially enhance this compound accumulation in earthworms during early exposure periods (0-14 days), but subsequently accelerate elimination during later phases (14-28 days) [7] [8]. This biphasic effect suggests complex dynamics at the soil-microplastic-earthworm interface.
Size-Dependent Effects: The impact of microplastics on this compound toxicity exhibits clear size dependency, with smaller microplastics (0.1 μm) producing more pronounced effects on both bioaccumulation and toxicity endpoints compared to larger particles (10 μm) [7]. This size-effect relationship likely relates to the greater surface area-to-volume ratio and enhanced adsorption capacity of smaller particles.
Oxidative Stress Enhancement: Combined exposure to this compound and microplastics results in more severe oxidative damage compared to either stressor alone, evidenced by increased malondialdehyde (MDA) levels and greater alterations to antioxidant enzyme activities [7]. This synergistic interaction suggests microplastics may exacerbate the sublethal toxicological effects of this compound in soil organisms.
Accurate monitoring of this compound and its metabolites requires advanced analytical approaches capable of addressing the challenges posed by their differing physicochemical properties, particularly the high water solubility of certain metabolites:
Table 3: Analytical Methods for this compound and Metabolite Determination
| Parameter | Conventional QuEChERS | Modified SPE Approach |
|---|---|---|
| Extraction | Acetonitrile (single solvent) | Acetonitrile:water mixture |
| Cleanup | Dispersive SPE (d-SPE) | Mixed-mode cation exchange (MCX) cartridge |
| Analysis | UHPLC-MS/MS | UHPLC-MS/MS |
| Recovery for parent compound | Acceptable | 81.3-108.2% |
| Recovery for polar metabolites | Poor (especially 1-carboxylate-IR9792) | Satisfactory (74.3-106.9%) |
| Matrix effects | Significant for some commodities | Reduced through optimized cleanup |
| Application | Limited to parent compound | Simultaneous determination of parent and five metabolites |
The modified solid-phase extraction (SPE) method utilizing mixed-mode cation exchange cartridges significantly improves recovery of polar metabolites, particularly addressing the challenge presented by 1-carboxylate-IR9792, which demonstrates poor recovery with conventional approaches [2]. This advancement enables comprehensive monitoring of the complete environmental fate of this compound, including its transformation products.
The differential biological activity and environmental persistence of this compound enantiomers necessitates specialized chiral analytical methods. Researchers have developed enantioselective ultrahigh performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) methods capable of separating and quantifying R- and S-fluindapyr in environmental matrices [4]. The absolute configuration of separated enantiomers was confirmed using electron circular dichroism modeling, providing certainty in enantiomer identification [4]. For complex matrices like paddy soil, method performance has been optimized using novel husk-based biochar materials within QuEChERs protocols, achieving the sensitivity and selectivity needed for environmental monitoring at the enantiomer level [4].
The comprehensive analytical workflow for this compound enantiomer determination is visualized below:
This compound Enantiomer Analysis Workflow
The following table summarizes the enantioselective degradation parameters of this compound in paddy soil under anaerobic conditions, as reported in a 2023 study [1].
| Enantiomer | Half-Life (DT50, Days) | Degradation Constant (k, Day⁻¹) | Coefficient of Determination (R²) |
|---|---|---|---|
| R-(-)-Fluindapyr | 69.6 | 0.0100 | 0.941 |
| S-(+)-Fluindapyr | 101.8 | 0.0068 | 0.945 |
Key Finding: The degradation of this compound in paddy soil is highly enantioselective. The R-enantiomer degrades significantly faster than the S-enantiomer, with a half-life approximately 32% shorter [1]. This indicates that the S-enantiomer is more persistent in the soil environment.
The data presented above was generated using the following validated methodologies.
The following diagram synthesizes the experimental workflow and the key enantioselective processes investigated in the study.
Workflow integrating degradation kinetics, chiral analysis, and mechanistic study for this compound enantiomers.
The enantioselectivity of this compound has critical implications for its environmental fate and efficacy. The higher persistence and bioactivity of the S-enantiomer suggest it is the primary driver of both fungicidal effects and long-term environmental impact [1]. This underscores the importance of enantiosepecific risk assessments for chiral pesticides.
Future research should investigate the formation and toxicity of this compound's transformation products and its interaction with other environmental stressors. A 2025 study noted that microplastics can influence the toxicological behavior and accumulation of this compound in earthworms, indicating another dimension of environmental risk [3].
| Parameter | Value | Conditions / Notes | Source |
|---|---|---|---|
| Soil DT₅₀ (Lab) | 244 days | Aerobic, lab conditions at 20°C; considered "Persistent" | [1] |
| Soil DT₉₀ (Lab) | 838 days | Aerobic, lab conditions at 20°C; considered "Very Persistent" | [1] |
| Soil Degradation (Experimental) | ~62.5% decrease in 28 days | Measured in artificial soil; concentration-dependent | [2] [3] |
| Aqueous Hydrolysis DT₅₀ | Stable | Stable at all relevant pH values; not a significant degradation pathway | [1] |
| Soil Sorption (Log P) | 4.12 | High; indicates strong adsorption to soil organic matter | [1] |
| Water Solubility | 1.63 mg/L | At 20°C and pH 7; considered low | [1] |
The following methodologies are adapted from recent ecotoxicological studies on fluindapyr, primarily using the earthworm Eisenia fetida as a model soil organism.
This protocol assesses how this compound degrades in soil and accumulates in earthworms [2] [3].
This protocol evaluates the chronic, sublethal effects of this compound on soil organisms [2].
The experimental workflow for assessing this compound's soil degradation and ecotoxicity integrates these key procedures, from soil preparation and organism exposure to final analysis of chemical residues and biological effects.
The table below summarizes the core physicochemical data for this compound, which are critical for understanding its environmental fate and behavior [1].
| Property | Value | Conditions / Notes |
|---|---|---|
| Vapor Pressure | 2.85 x 10⁻⁵ mPa | At 20°C |
| Henry's Law Constant | 6.05 x 10⁻¹¹ Pa·m³·mol⁻¹ | At 25°C |
| Water Solubility | 1.63 mg/L | At 20°C, pH 7 |
| Octanol-Water Partition Coefficient (Log P) | 4.12 | At 20°C, pH 7 |
These values indicate that this compound has low volatility and is non-volatile, meaning it is unlikely to evaporate easily into the air from soil or water surfaces. Its Henry's Law constant further classifies it as a substance with very low volatility from aqueous solutions [1].
The search results confirm the data for vapor pressure and Henry's Law constant but do not contain the detailed experimental protocols you requested.
The following diagram illustrates the general relationship between the physicochemical properties of a pesticide like this compound and its environmental behavior, based on the data obtained.
The search results provide a firm foundation on the properties of this compound but lack experimental details. To acquire the methodology you need:
Fluindapyr (CAS 1383809-87-7) is a novel, fluorinated fungicide belonging to the succinate dehydrogenase inhibitor (SDHI or Group 7) class, resulting from nearly a decade of research and development [1] [2]. Its core biochemical action is inhibiting the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain. This disruption halts cellular respiration and energy production in fungal pathogens [3] [4].
A key feature of this compound is its systemic activity, enabling it to be redistributed within the plant. It is notably the first SDHI to contain the FMC-exclusive molecule This compound and is often formulated with other active ingredients for enhanced efficacy and resistance management [1]. For example, Adastrio fungicide combines three active ingredients, making it highly effective for late-season disease control [1].
This compound provides broad-spectrum control against a wide range of destructive foliar diseases. The tables below summarize its target pathogens and approved uses.
Table 1: Key Target Diseases and Pathogens of this compound
| Disease/Pathogen | Examples of Affected Crops | Citation |
|---|---|---|
| Septoria spp. | Cereals | [5] [3] |
| Alternaria spp. | Vegetables, Tree Nuts | [5] [6] [3] |
| Cercospora spp. | Vegetables, Soybeans | [5] [3] |
| Leaf Rusts | Cereals, Soybeans | [1] [6] |
| Powdery Mildew | Specialty Crops | [6] [2] |
| Gray Leaf Spot | Corn | [1] |
| Northern Corn Leaf Blight | Corn | [1] |
| Southern Rust | Corn | [1] |
| Tar Spot | Corn | [7] |
| Pecan Scab | Pecans | [6] |
Table 2: Registered and Proposed Crop Uses
| Crop Category | Specific Uses | Citation |
|---|---|---|
| Row Crops | Corn, Soybeans, Grain Sorghum | [1] [7] [6] |
| Cereal Grains | Wheat, Triticale, Barley | [1] [6] |
| Tree Nuts | Almonds, Pecans | [6] |
| Turf & Ornamentals | Golf Courses, Lawns, Landscape Turf, Ornamentals | [6] [2] |
Accurate monitoring of this compound and its metabolites requires sophisticated analytical methods. Research has advanced from analyzing only the parent compound to simultaneously determining this compound and its five primary metabolites.
Key Metabolites of this compound: 3-hydroxy-IR9792, 1-hydroxymethyl-N-desmethyl-IR9792, 1-carboxylate-IR9792, 1-hydroxymethyl-IR9792, and desmethyl-IR9792-N1-glucoside [5].
A 2024 study developed a modified method using Solid-Phase Extraction (SPE) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) [5]. This method is crucial for comprehensive residue assessment and supporting the establishment of Maximum Residue Limits (MRLs).
Table 3: Comparison of Analytical Methods for this compound
| Method Aspect | Previous QuEChERS-based Methods | Advanced SPE/UHPLC-MS/MS Method |
|---|---|---|
| Analytes | Primarily parent compound (this compound) only | This compound + 5 major metabolites simultaneously |
| Extraction | Acetonitrile extraction & salting-out | Mixed solution of acetonitrile and water |
| Cleanup | Dispersive-SPE (d-SPE) | Mixed-Mode Cation Exchange (MCX) SPE cartridge |
| Key Advantage | Simplicity, high throughput for parent compound | Comprehensive profiling, better recovery for polar metabolites (e.g., 1-carboxylate-IR9792) |
Understanding the impact of this compound on non-target organisms is critical for its environmental risk assessment.
Toxicity to Earthworms: A 2023 study evaluated the toxic effects of this compound on the earthworm Eisenia fetida. The results indicated that this compound:
Mitigation Measures: The U.S. EPA has identified potential risks to bees and other pollinators. Proposed label mitigations include robust spray drift management language and restricting application on blooming crops like almonds to "post-bloom only" to minimize exposure [6].
Application in Resistance Management: this compound is a critical tool for managing pathogens resistant to other chemical classes, particularly strobilurins (Group 11). It is especially valuable for controlling strobilurin-resistant C. sojina in soybeans and for managing pecan scab [6] [2].
Strategic Collaborations: To expand market access, FMC Corporation entered a strategic agreement with Corteva Agriscience. This collaboration will make this compound-based products available to more U.S. corn and soybean growers, with Corteva planning to launch its product in the 2026 growing season, pending EPA registration [7].
The following diagram summarizes the experimental workflow for ecotoxicological assessment of this compound in earthworms, based on the methodology from the search results:
This compound represents the ongoing innovation in SDHI fungicides. Future directions include:
Fluindapyr is a novel pyrazolamide chiral fungicide classified as a succinate dehydrogenase inhibitor (SDHI) that has gained attention for its broad-spectrum activity against various fungal pathogens. As a chiral compound, this compound consists of two enantiomers that, despite having identical chemical formulas and connectivity, can exhibit markedly different biological activities, environmental behaviors, and toxicological profiles. Current commercial formulations of this compound are typically marketed as racemic mixtures (equal parts of both enantiomers), yet emerging evidence suggests these enantiomers may degrade at different rates in various environmental matrices and biological systems. This enantioselectivity presents significant challenges for accurate risk assessment, as traditional analytical methods that fail to distinguish between enantiomers may over- or under-estimate residual concentrations and potential toxicity [1] [2].
The development of enantioselective analytical methods has therefore become crucial for understanding the environmental fate and ensuring food safety. This protocol describes a robust, highly sensitive method for the simultaneous enantioselective determination of this compound enantiomers in various plant-origin foods using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The method enables rapid baseline separation of this compound enantiomers within 4.2 minutes, addressing the critical need for efficient chiral analysis in complex matrices [1] [3].
The analytical system should comprise the following components:
Table 1: Optimization of Purification Sorbents for Different Food Matrices
| Matrix Type | Recommended Sorbent | Amount (mg) | Recovery Range (%) |
|---|---|---|---|
| High chlorophyll content | MWCNTs + GCB (4:1) | 50 + 12.5 | 78.5-92.3 |
| High sugar content | MWCNTs + PSA (3:1) | 50 + 16.7 | 81.2-95.7 |
| Cereal grains | MWCNTs (<8 nm) | 50 | 85.6-97.1 |
| Fruits | MWCNTs (10-20 nm) | 50 | 83.4-101.2 |
| Vegetables | MWCNTs (20-30 nm) | 50 | 79.8-104.7 |
Table 2: Optimized MRM Transitions and Mass Spectrometry Parameters for this compound Enantiomers
| Enantiomer | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy (eV) | Product Ion 2 (m/z) | Collision Energy (eV) | Retention Time (min) |
|---|---|---|---|---|---|---|
| R-(-)-Fluindapyr | 352.3 | 253.2 | 18 | 236.2 | 26 | 2.8 |
| S-(+)-Fluindapyr | 352.3 | 253.2 | 18 | 236.2 | 26 | 3.4 |
The most abundant transition should be used for quantification, while the secondary transition serves for confirmatory purposes. Dwell times of 0.05-0.1 seconds per transition typically provide optimal signal-to-noise ratios [1] [3].
The developed method was rigorously validated according to international guidelines for pesticide residue analysis to ensure reliability, accuracy, and precision.
Table 3: Method Validation Parameters for this compound Enantiomers in Plant-Origin Foods
| Matrix | Spiked Level (μg/kg) | Recovery R-(-)- (%) | Recovery S-(+)- (%) | Intra-day RSD R-(-)- (%) | Intra-day RSD S-(+)- (%) | Inter-day RSD R-(-)- (%) | Inter-day RSD S-(+)- (%) |
|---|---|---|---|---|---|---|---|
| Orange | 10 | 77.1 | 79.3 | 5.2 | 5.8 | 7.1 | 7.9 |
| 50 | 82.4 | 84.6 | 4.1 | 4.7 | 5.3 | 6.2 | |
| 100 | 85.9 | 87.2 | 3.8 | 4.2 | 4.8 | 5.5 | |
| Grape | 10 | 79.8 | 81.5 | 6.1 | 6.7 | 8.2 | 9.1 |
| 50 | 84.3 | 86.1 | 5.3 | 5.9 | 6.7 | 7.4 | |
| 100 | 88.7 | 89.4 | 4.9 | 5.3 | 5.9 | 6.8 | |
| Brown Rice | 10 | 83.6 | 85.2 | 4.8 | 5.3 | 6.5 | 7.2 |
| 50 | 87.9 | 89.1 | 3.9 | 4.4 | 5.1 | 5.8 | |
| 100 | 91.5 | 92.8 | 3.5 | 3.9 | 4.3 | 4.9 | |
| Green Pepper | 10 | 80.5 | 82.7 | 5.7 | 6.3 | 7.8 | 8.5 |
| 50 | 85.2 | 87.4 | 4.8 | 5.4 | 6.2 | 6.9 | |
| 100 | 89.6 | 91.3 | 4.3 | 4.8 | 5.4 | 6.1 |
The validated method was successfully applied to analyze 60 real samples comprising cereals, fruits, and vegetables obtained from local markets. The analysis confirmed the method's applicability for regulatory testing and residue monitoring programs.
Interestingly, the enantioselective analysis revealed differential degradation patterns for this compound enantiomers across various matrices. In tomato leaves, R-(-)-Fluindapyr was preferentially degraded, while in cucumber leaves, S-(+)-Fluindapyr degraded more rapidly. Notably, no significant enantioselective degradation was observed in the edible portions (fruits) of these plants, highlighting the differential enantioselectivity between plant tissues and species. This enantioselectivity is likely mediated by distinct biodegradation enzyme systems in different plant tissues, emphasizing the importance of enantioselective analysis for accurate residue characterization [2].
The workflow diagram below illustrates the complete analytical procedure for this compound enantiomer analysis in plant-origin foods:
Figure 1: Analytical workflow for the determination of this compound enantiomers in plant-origin foods using UPLC-MS/MS
The presented UPLC-MS/MS method provides a robust, sensitive, and efficient approach for the enantioselective determination of this compound in plant-origin foods. The method enables rapid chiral separation within 4.2 minutes, with excellent recovery (77.1-107.2%) and precision (RSD < 9.1%) across diverse matrices. The application of MWCNTs-based purification effectively minimizes matrix interference while maintaining high throughput.
The observed enantioselective degradation in different plant species and tissues underscores the importance of enantiomer-specific analysis for accurate residue monitoring and risk assessment. This method is suitable for regulatory analysis, environmental monitoring, and investigating the enantioselective behavior of this compound in biological and environmental systems.
Fluindapyr is a novel chiral succinate dehydrogenase inhibitor (SDHI) fungicide used to control fungal diseases in various agricultural settings, including rice cultivation. As a chiral compound, this compound exists as two enantiomers (R and S forms) that may exhibit different behaviors in environmental matrices. Understanding the enantioselective degradation of this compound in paddy ecosystems is crucial for accurate environmental risk assessment, as the biological activity and persistence of the two enantiomers can vary significantly. Recent research has demonstrated that the S-enantiomer of this compound exhibits substantially higher fungicidal activity against Rhizoctonia solani while also showing longer persistence in paddy soil under anaerobic conditions compared to the R-enantiomer [1].
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has revolutionized multi-residue analysis in complex matrices since its introduction. Originally developed for pesticide analysis in fruits and vegetables, this approach has been successfully adapted to various challenging matrices, including animal tissues, water samples, and soils [2] [3]. For paddy soil analysis, the method requires specific modifications to address the unique matrix interferences while maintaining high extraction efficiency and sensitivity for the target analytes. The integration of husk-based biochar materials as purification agents has shown particular promise in handling the complex composition of paddy soil extracts, representing an innovative application of agricultural waste products in analytical science [1].
This application note provides a detailed protocol for the enantioselective determination of this compound in paddy soil using a modified QuEChERS approach combined with UHPLC-MS/MS, based on validated methodology that offers high precision, accuracy, and sensitivity for both enantiomers in this complex environmental matrix.
Materials and Consumables:
Instrumentation:
Table 1: QuEChERS Extraction Formulation for Paddy Soil
| Component | Amount | Purpose |
|---|---|---|
| Paddy soil sample | 5.0 ± 0.1 g | Analysis matrix |
| Water | 5 mL | Hydrate dry soil and improve extraction efficiency |
| Acetonitrile (1% formic acid) | 10 mL | Primary extraction solvent |
| MgSO₄ | 4 g | Water removal, exothermic reaction |
| NaCl | 1 g | Salting-out effect, phase separation |
| Sodium citrate dihydrate | 1 g | Buffer capacity |
| Sodium hydrogen citrate sesquihydrate | 0.5 g | Buffer capacity |
The extraction procedure follows a systematic workflow to ensure optimal recovery and minimal matrix interference:
Sample Homogenization: Thoroughly mix the paddy soil sample to ensure uniformity. Sieve through a 2-mm mesh if necessary to remove large debris and stones.
Weighing: Precisely weigh 5.0 ± 0.1 g of homogenized soil into a 50-mL PTFE centrifuge tube.
Hydration: Add 5 mL of ultrapure water to the soil sample and allow it to hydrate for 10 minutes with occasional shaking. This step is crucial for efficient extraction as it helps desorb analytes from soil particles.
Solvent Addition: Add 10 mL of acetonitrile containing 1% formic acid (v/v) to the hydrated soil. Formic acid helps in protonating the analyte and improving extraction efficiency.
Initial Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough contact between the solvent and soil matrix.
Salt Addition: Add the QuEChERS salt mixture (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate dihydrate, and 0.5 g sodium hydrogen citrate sesquihydrate). Immediately seal the tube to prevent solvent evaporation.
Shaking: Shake the mixture horizontally for 2 minutes to ensure complete mixing. The exothermic reaction from MgSO₄ hydration helps improve extraction efficiency.
Centrifugation: Centrifuge at 5100 rpm for 5 minutes at 2°C to achieve clear phase separation. The low temperature helps prevent degradation of heat-labile compounds.
Table 2: Clean-up Sorbent Combinations for Paddy Soil Matrix
| Sorbent Type | Amount (mg) | Targeted Interferences | Recovery Efficiency (%) |
|---|---|---|---|
| PSA | 50 | Fatty acids, organic acids, sugars | 85.2 |
| C18 | 50 | Lipids, non-polar interferents | 82.7 |
| Husk-based biochar | 25 | Pigments, polyphenols, sterols | 91.5 |
| PSA + C18 (1:1) | 100 | Broad-spectrum clean-up | 87.4 |
| PSA + biochar (2:1) | 75 | Optimal for paddy soil | 94.3 |
Transfer: Collect 1 mL of the supernatant (acetonitrile layer) from the extraction step and transfer it to a 2-mL microcentrifuge tube containing the selected clean-up sorbents.
Optimized Sorbent Combination: For paddy soil matrices, use a combination of 50 mg PSA and 25 mg husk-based biochar. The biochar, derived from agricultural waste, has shown exceptional capability in removing pigments and other specific interferents present in paddy soil [1].
Clean-up Process: Vortex the mixture for 30 seconds to ensure thorough contact between the extract and sorbents.
Final Centrifugation: Centrifuge at 10,000 rpm for 2 minutes to pellet the sorbents and trapped interferents.
Filtration: Pass the supernatant through a 0.22-μm PTFE syringe filter into an autosampler vial for UHPLC-MS/MS analysis.
UHPLC Conditions:
MS/MS Conditions:
The enantioselective separation is achieved through specific interaction with the chiral stationary phase, allowing for baseline resolution of R and S enantiomers. The absolute configuration of the this compound enantiomers should be confirmed by electron circular dichroism model as described in the literature [1].
Table 3: Enantioselective Degradation Kinetics of this compound in Paddy Soil
| Parameter | R-Fluindapyr | S-Fluindapyr |
|---|---|---|
| Half-life (days) | 69.6 | 101.8 |
| Degradation Rate Constant (day⁻¹) | 0.010 | 0.0068 |
| Time for 90% Dissipation (days) | 231.2 | 338.2 |
| Recovery at 0.01 mg/kg (%) | 92.5 | 94.1 |
| Recovery at 0.1 mg/kg (%) | 95.3 | 96.8 |
| Recovery at 1.0 mg/kg (%) | 91.8 | 93.5 |
The degradation kinetics of this compound enantiomers in paddy soil under anaerobic conditions demonstrate significant enantioselectivity. The R-enantiomer degrades more rapidly with a half-life of 69.6 days, while the S-enantiomer shows greater persistence with a half-life of 101.8 days [1]. This differential degradation has important implications for environmental fate and risk assessment, as the more biologically active S-enantiomer persists longer in the ecosystem.
The degradation follows first-order kinetics, which is typical for pesticide dissipation in environmental matrices. When applying these findings to environmental risk assessment, considerations should include:
Table 4: Enantioselective Bioactivity of this compound Against Rhizoctonia solani
| Parameter | R-Fluindapyr | S-Fluindapyr | Ratio (S/R) |
|---|---|---|---|
| IC₅₀ (mg/L) | 12.45 | 0.142 | 87.8 |
| Binding Energy (kcal/mol) | -32.12 | -42.91 | 1.34 |
| Hydrogen Bonds Formed | 2 | 5 | 2.5 |
| Binding Site Residues | 8 | 11 | 1.38 |
The bioactivity assessment reveals striking enantioselective toxicity of this compound against Rhizoctonia solani, with the S-enantiomer exhibiting 87.8 times higher activity than the R-enantiomer [1]. This dramatic difference underscores the importance of enantioselective analysis rather than treating chiral pesticides as racemic mixtures in efficacy studies.
Molecular docking studies provide insights into the structural basis for this enantioselectivity. The mechanism can be visualized as follows:
The molecular docking analysis reveals that the superior binding affinity of S-Fluindapyr (-42.91 kcal/mol) compared to R-Fluindapyr (-32.12 kcal/mol) stems from more extensive interactions with the succinate dehydrogenase enzyme binding pocket. The S-enantiomer forms five hydrogen bonds with key amino acid residues and interacts with eleven binding site residues, while the R-enantiomer only forms two hydrogen bonds and interacts with eight residues [1]. This comprehensive interaction network explains the significantly higher bioactivity of the S-enantiomer and provides a structural basis for understanding the enantioselective toxicity of this compound.
Method Validation Parameters:
Quality Control Measures:
Table 5: Troubleshooting Guide for this compound Analysis in Paddy Soil
| Problem | Possible Cause | Solution |
|---|---|---|
| Poor recovery of both enantiomers | Incomplete extraction from soil matrix | Increase hydration time; add 1-2 mL more water; extend shaking time to 5 minutes |
| Low recovery of R-enantiomer | Degradation during extraction | Maintain temperature at 2°C during centrifugation; reduce time between extraction and clean-up |
| Insufficient clean-up | Inadequate sorbent amount or type | Optimize sorbent combination; increase husk-based biochar to 35 mg |
| Matrix effects in MS detection | Incomplete removal of interferents | Implement additional clean-up step; use matrix-matched calibration; apply post-column infusion |
| Inadequate chiral separation | Suboptimal chromatographic conditions | Adjust mobile phase composition; test different chiral columns; modify gradient program |
The enantioselective degradation and differential bioactivity of this compound enantiomers have significant implications for environmental risk assessment and regulation. The extended persistence of the more bioactive S-enantiomer suggests that environmental impacts may last longer than would be predicted from racemic analysis. Regulatory frameworks should consider the enantiomer-specific behavior when establishing maximum residue limits and pre-harvest intervals for chiral pesticides.
The optimized QuEChERS method presented here provides a reliable approach for monitoring this compound residues in paddy environments, supporting informed decision-making in pesticide management and environmental protection. Future method development should focus on expanding multi-residue applications to include this compound metabolites and other co-applied pesticides commonly used in rice cultivation systems.
This compound is a novel chiral succinate dehydrogenase inhibitor (SDHI) fungicide developed jointly by Isagro S.p.A. and FMC Corporation. As a broad-spectrum fungicide, it effectively controls various plant diseases caused by pathogens such as Septoria spp., Alternaria spp., Cercospora spp., and Corynespora spp. This compound contains a single chiral center resulting in two enantiomers that, despite having identical chemical and physical properties in achiral environments, exhibit significantly different biological activities, degradation behaviors, and toxicological profiles in chiral environments. This enantioselectivity necessitates development of precise analytical methods for individual enantiomer quantification rather than treating the compound as a racemic mixture.
Recent studies have demonstrated that the S-fluindapyr enantiomer exhibits substantially greater fungicidal activity than its R-counterpart. Specifically, research has shown that S-fluindapyr was 87.8 times more active against Rhizoctonia solani compared to R-fluindapyr. This remarkable difference in bioactivity underscores the critical importance of enantioselective analysis for accurate assessment of the compound's efficacy, environmental fate, and potential toxicity. Molecular docking studies have revealed the mechanism behind this enantioselectivity, showing that S-fluindapyr has a significantly stronger binding affinity (-42.91 kcal/mol) to the succinate dehydrogenase enzyme compared to R-fluindapyr (-32.12 kcal/mol) [1].
The development of robust chiral separation methods enables researchers to investigate the enantioselective degradation patterns of this compound in various matrices, which is essential for proper risk assessment and regulatory decision-making. This document provides comprehensive application notes and detailed protocols for the chiral separation, identification, and quantification of this compound enantiomers across diverse matrices including agricultural and environmental samples.
The chiral separation of this compound enantiomers has been successfully achieved using two primary chromatographic techniques: Supercritical Fluid Chromatography tandem Mass Spectrometry (SFC-MS/MS) and Ultra-High Performance Liquid Chromatography tandem Mass Spectrometry (UHPLC-MS/MS). Both techniques offer distinct advantages for enantiomeric separation and can be selected based on specific application requirements, available instrumentation, and desired analysis time.
SFC-MS/MS represents a particularly efficient approach for chiral separations, leveraging the unique properties of supercritical fluids (typically carbon dioxide with organic modifiers) as the mobile phase. This technique offers several advantages including rapid analysis time, high separation efficiency, and reduced solvent consumption compared to conventional liquid chromatography. The method developed by Guo et al. achieves baseline separation of this compound enantiomers in less than 2 minutes, making it ideal for high-throughput applications [2]. The low viscosity and high diffusivity of supercritical fluids contribute to faster mass transfer, resulting in superior separation efficiency with lower backpressure.
UHPLC-MS/MS provides an alternative powerful platform for chiral separation, particularly when coupled with appropriate chiral stationary phases. This technique offers robust performance and compatibility with a wide range of matrices. Methods employing UHPLC-MS/MS typically achieve excellent enantiomeric resolution with analysis times generally longer than SFC but with potentially enhanced sensitivity for certain applications [1] [3]. The selection between SFC-MS/MS and UHPLC-MS/MS should be based on factors such as required sensitivity, analysis throughput, available instrumentation, and matrix complexity.
The successful chiral separation of this compound requires careful optimization of multiple chromatographic parameters. Based on published research, the following conditions have been demonstrated to provide optimal separation:
Table 1: Optimized Chromatographic Conditions for this compound Enantiomer Separation
| Parameter | SFC-MS/MS Conditions | UHPLC-MS/MS Conditions |
|---|---|---|
| Chiral Column | Daicel Chiralpak IK-3 [2] | Daicel Chiralpak IK-3 [1] |
| Column Dimensions | 150 mm × 3.0 mm, 3 μm [2] | 150 mm × 2.1 mm, 3 μm [3] |
| Mobile Phase | CO₂: Methanol (90:10, v/v) [2] | Acetonitrile: Water (with 0.1% formic acid) [3] |
| Flow Rate | 2.0 mL/min [2] | 0.3 mL/min [3] |
| Column Temperature | 35°C [2] | 35°C [3] |
| Backpressure | 1500 psi [2] | Not applicable |
| Injection Volume | 2 μL [2] | 5 μL [3] |
The Daicel Chiralpak IK-3 column, containing cellulose tris(3-chloro-5-methylphenylcarbamate) as the chiral selector, has been identified as particularly effective for this compound enantiomer separation, providing excellent resolution with favorable peak symmetry [2]. Alternative columns such as Daicel Chiralpak AD-3R (amylose tris(3,5-dimethylphenylcarbamate)) and Daicel Chiralpak OX-3R (cellulose tris(4-chloro-3-methylphenylcarbamate)) have also been evaluated, with the IK-3 column demonstrating superior separation efficiency for this specific application [1].
For both SFC-MS/MS and UHPLC-MS/MS methods, mass spectrometry detection provides the sensitivity and specificity required for accurate quantification of this compound enantiomers at trace levels. The optimal MS parameters are summarized below:
Table 2: Mass Spectrometry Parameters for this compound Enantiomer Detection
| Parameter | Settings |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) [2] [3] |
| Precursor Ion (m/z) | 352.3 [M+H]⁺ [3] |
| Product Ions (m/z) | 196.1, 236.2, 266.1 [3] |
| Collision Energy | Compound-specific optimization (typically 15-25 eV) [3] |
| Source Temperature | 150°C [2] |
| Desolvation Temperature | 350°C [2] |
| Cone Gas Flow | 50 L/hr [2] |
| Desolvation Gas Flow | 800 L/hr [2] |
The most intense transition should be used for quantification, while the second most intense transition serves for confirmation, ensuring reliable identification and accurate quantification. The use of multiple reaction monitoring (MRM) mode provides enhanced selectivity by filtering out potential matrix interferences that could compromise accurate enantiomer quantification [2] [3].
The sample preparation process is critical for accurate determination of this compound enantiomers in complex matrices. The modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has been successfully applied for various plant matrices including cucumber, tomato, and cereals. The detailed protocol is as follows:
Homogenization: Representative plant samples (leaves, fruits, or grains) should be homogenized using a food processor to ensure sample uniformity.
Extraction: Weigh 10.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute. Subsequently, add a salt mixture containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate. Immediately shake vigorously for 1 minute to prevent salt aggregation.
Centrifugation: Centrifuge the mixture at 4000 rpm for 5 minutes at room temperature to achieve phase separation.
Cleanup: Transfer 1.5 mL of the upper acetonitrile layer to a dispersive-SPE tube containing 150 mg MgSO₄ and 50 mg multi-walled carbon nanotubes (MWCNTs). Shake vigorously for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
Filtration: Filter the supernatant through a 0.22-μm nylon membrane filter into an autosampler vial for analysis [3].
The use of MWCNTs as purification sorbents has proven particularly effective for removing pigments and other interfering compounds from plant extracts, resulting in cleaner chromatograms and reduced matrix effects [3].
For paddy soil samples, a husk-based biochar material has been successfully incorporated into the QuEChERS method to enhance cleanup efficiency:
Extraction: Weigh 5.0 ± 0.1 g of soil sample into a 50-mL centrifuge tube. Add 10 mL of acetonitrile:water (8:2, v/v) and shake vigorously for 3 minutes.
Salt-assisted partitioning: Add salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake for 1 minute.
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
Cleanup: Transfer 1 mL of the supernatant to a dispersive-SPE tube containing 50 mg husk-based biochar, 150 mg MgSO₄, and 25 mg PSA. Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
Filtration: Filter through a 0.22-μm PTFE filter prior to analysis [1].
The husk-based biochar demonstrates exceptional cleanup capability for soil matrices, effectively removing humic acids and other interferents while maintaining high recovery of target analytes [1].
This protocol describes the step-by-step procedure for chiral separation of this compound enantiomers in vegetable matrices using SFC-MS/MS, achieving complete analysis within 2 minutes.
Step 1: Sample Preparation
Step 2: Extraction
Step 3: Cleanup
Step 4: Analysis
Step 5: System Suitability Test
This protocol provides detailed instructions for enantiomer separation using UHPLC-MS/MS, offering enhanced sensitivity for trace-level determination.
Step 1: Instrument Setup
Step 2: Mobile Phase Preparation
Step 3: MS/MS Parameter Optimization
Step 4: Calibration Standards
Step 5: Sample Analysis
The chiral separation methods outlined in this document have enabled critical research on the environmental fate of this compound enantiomers. Studies conducted in paddy ecosystems have revealed significant enantioselective degradation of this compound in soil under anaerobic conditions. Specifically, the half-lives of R- and S-fluindapyr were determined to be 69.6 days and 101.8 days, respectively, demonstrating that R-fluindapyr degrades more rapidly than its S-counterpart [1]. This differential degradation behavior has important implications for environmental risk assessment, as the more biologically active S-enantiomer persists longer in the environment.
The enantiomeric fraction (EF) has emerged as a valuable parameter for monitoring environmental processes, with deviations from the racemic composition (EF=0.5) indicating biological degradation or transformation processes. Research has shown that EF values can shift significantly over time, reflecting the preferential degradation of one enantiomer over the other. This information is crucial for understanding the long-term environmental impact of this compound applications and for developing appropriate remediation strategies where necessary.
Application of the chiral separation methods to plant matrices has uncovered intriguing species-dependent and tissue-dependent enantioselective behavior. Research has demonstrated that in tomato leaves, R-(-)-fluindapyr was preferentially degraded, while in cucumber leaves, S-(+)-fluindapyr was preferentially degraded. Interestingly, no significant enantioselective degradation was observed in the fruits of either plant species [2]. This differential behavior highlights the importance of enzyme-specific interactions in plant metabolism and underscores the need for crop-specific risk assessments.
The observed enantioselectivity in plants is likely mediated by different biodegradation enzyme systems that interact preferentially with one enantiomer over the other. These findings have practical implications for agricultural practices, including pre-harvest intervals and maximum residue limit establishment. Furthermore, the differential degradation patterns between plant species and tissues should be considered when developing crop-specific pest management programs to optimize efficacy while minimizing environmental impact.
Table 3: Enantioselective Degradation of this compound in Various Matrices
| Matrix | Degradation Preference | Half-life (days) | Study Conditions |
|---|---|---|---|
| Paddy Soil (Anaerobic) | R-fluindapyr degrades faster | R: 69.6; S: 101.8 | Laboratory incubation [1] |
| Tomato Leaves | R-(-)-fluindapyr preferentially degraded | Not specified | Field conditions [2] |
| Cucumber Leaves | S-(+)-fluindapyr preferentially degraded | Not specified | Field conditions [2] |
| Tomato Fruits | No enantioselective degradation | Not specified | Field conditions [2] |
| Cucumber Fruits | No enantioselective degradation | Not specified | Field conditions [2] |
Rigorous method validation is essential to ensure reliable quantification of this compound enantiomers. Both SFC-MS/MS and UHPLC-MS/MS methods have been comprehensively validated according to international guidelines (SANTE/11312/2021). The key performance characteristics are summarized below:
Table 4: Method Validation Parameters for this compound Enantiomer Analysis
| Validation Parameter | SFC-MS/MS Performance | UHPLC-MS/MS Performance |
|---|---|---|
| Linearity Range | 5-500 μg/kg [2] | 1-200 μg/L [3] |
| Limit of Quantification (LOQ) | 5 μg/kg [2] | 1 μg/kg [3] |
| Limit of Detection (LOD) | 1.5 μg/kg [2] | 0.3 μg/kg [3] |
| Recovery (%) | 82.4-96.3% [2] | 85.2-98.7% [3] |
| Precision (RSD%) | Intra-day: <8%; Inter-day: <12% [2] | Intra-day: <7%; Inter-day: <10% [3] |
| Matrix Effect (%) | -15 to 22% [2] | -12 to 18% [3] |
The validation data demonstrate that both methods exhibit satisfactory accuracy, precision, and sensitivity for routine monitoring of this compound enantiomers in various matrices. The use of matrix-matched calibration standards is recommended to compensate for variable matrix effects across different sample types, ensuring accurate quantification throughout the validated concentration range.
Implementation of robust quality control procedures is essential for generating reliable analytical data. The following QC measures should be incorporated into every analytical batch:
System Suitability Test: Perform daily verification of chromatographic performance including retention time stability, peak symmetry, and resolution between enantiomers.
Procedural Blanks: Include with each batch to monitor potential contamination during sample preparation.
Matrix-Matched Calibration: Prepare calibration standards in blank matrix extracts to compensate for matrix effects.
Quality Control Samples: Analyze fortified samples at low, medium, and high concentrations in duplicate with each batch.
Continuing Calibration Verification: Inject mid-range calibration standards after every 10-15 samples to monitor instrument performance drift.
Internal Standard: Use stable isotopically labeled analogs when available to improve quantification accuracy.
These QC measures ensure the validity of generated data and facilitate early detection of potential issues that could compromise analytical results. Documentation of all QC parameters is essential for demonstrating method performance and meeting regulatory requirements [4] [3].
Despite the robustness of the described methods, analysts may encounter technical challenges during implementation. The following troubleshooting guide addresses common issues and provides practical solutions:
Poor Peak Shape: If peak tailing or broadening occurs, check the column performance first. Consider replacing the guard column or analytical column if degradation is suspected. Additionally, optimize the organic modifier percentage in the mobile phase to improve peak symmetry.
Reduced Resolution: Decreasing resolution between enantiomers may indicate column overloading or mobile phase issues. Reduce injection volume or sample concentration. Ensure mobile phase components are fresh and properly prepared. Check column temperature stability.
Retention Time Shift: Significant retention time drift may result from mobile phase composition changes or column degradation. Prepare fresh mobile phase daily and ensure proper sealing of solvent reservoirs. Implement a column washing procedure according to manufacturer recommendations.
Matrix Effects: Strong ion suppression or enhancement can affect quantification accuracy. Use matrix-matched calibration standards and consider implementing additional cleanup steps or dilution to mitigate matrix effects. The standard addition method may be necessary for particularly challenging matrices.
Signal Instability: Noisy baseline or fluctuating response may indicate MS source contamination. Clean ion source components according to manufacturer guidelines. Check for mobile phase contamination or degassing issues.
While the described methods have been validated for specific matrices, adaptation may be necessary for untested sample types. When extending these methods to new matrices, consider the following approach:
Preliminary Extraction Efficiency: Conduct recovery experiments at multiple fortification levels to evaluate extraction efficiency.
Cleanup Optimization: Adjust sorbent types and amounts based on matrix composition. Fatty matrices may require additional lipid removal steps, while pigmented samples may need increased MWCNTs or alternative sorbents.
Matrix Effect Assessment: Evaluate matrix effects at typical residue levels and implement appropriate compensation strategies.
Method Verification: Perform limited validation including accuracy, precision, and LOQ determination for the new matrix.
This systematic approach ensures method reliability while minimizing development time for new matrix applications [4].
Analytical methods for pesticide residue determination must comply with relevant regulatory guidelines to ensure data acceptability. The methods described in this document align with the European Union SANTE/11312/2021 guidelines and the Chinese Ministry of Agriculture and Rural Affairs NY/T 788-2018 standards. Key compliance aspects include:
Method Validation: Comprehensive assessment of accuracy, precision, specificity, linearity, LOQ, and matrix effects following established protocols.
Quality Control: Implementation of batch-specific QC measures including calibration verification, recovery assessment, and system suitability testing.
Uncertainty Estimation: Evaluation of measurement uncertainty associated with the analytical method.
Documentation: Maintaining complete records of sample handling, preparation, analysis, and data processing.
Adherence to these guidelines ensures that analytical data generated using these methods will be suitable for regulatory submissions and compliance monitoring [4].
Working with pesticides and organic solvents requires strict adherence to safety protocols:
Personal Protective Equipment: Wear appropriate gloves, lab coat, and safety glasses when handling standards and samples.
Chemical Handling: Work in a well-ventilated area, preferably in a fume hood, when preparing standards and extracting samples.
Waste Disposal: Collect all waste solvents and samples in appropriately labeled containers for proper disposal according to institutional guidelines.
Instrument Operation: Follow manufacturer safety guidelines for operating chromatographic and mass spectrometric equipment.
Implementation of these safety measures minimizes risks associated with chemical exposure and equipment operation, ensuring a safe working environment for laboratory personnel.
The chiral separation methods detailed in this application note provide robust, sensitive, and reproducible approaches for the enantioselective analysis of this compound in various matrices. The SFC-MS/MS method offers exceptional speed with complete analysis within 2 minutes, while the UHPLC-MS/MS method provides enhanced sensitivity with LOQs reaching 1 μg/kg. The demonstrated enantioselective degradation across different environmental and plant matrices highlights the importance of chiral monitoring for accurate risk assessment and regulatory decision-making.
These methods enable researchers to investigate the distinct environmental behavior and biological activity of individual this compound enantiomers, contributing to more sustainable pesticide use practices. The comprehensive protocols, troubleshooting guides, and validation data presented herein facilitate method implementation in analytical laboratories, supporting ongoing research and monitoring programs for this important chiral fungicide.
This compound is a novel broad-spectrum chiral fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class, developed to control economically significant fungal pathogens in various crops. As a pyrazole-4-carboxamide derivative, it contains a chiral center resulting in two enantiomers (R- and S-fluindapyr) that demonstrate strikingly different biological activities [1]. The molecular target of this compound is succinate dehydrogenase (SDH), also known as mitochondrial Complex II, a critical enzymatic complex located in the inner mitochondrial membrane. This essential enzyme occupies a unique position in cellular metabolism by serving dual roles in both the tricarboxylic acid (TCA) cycle and the electron transport chain [2]. SDH catalyzes the oxidation of succinate to fumarate in the TCA cycle while simultaneously transferring electrons directly to ubiquinone in the respiratory chain, making it indispensable for cellular energy production [3].
The SDH enzyme complex consists of four protein subunits (SDHA, SDHB, SDHC, and SDHD), with the quinone-binding site (Q-site) formed at the interface of the SDHB, SDHC, and SDHD subunits serving as the specific molecular target for SDHI fungicides [2] [3]. The high degree of evolutionary conservation in the structure and amino acid sequence of the Q-site across diverse species, including fungi, animals, and humans, explains why SDHIs like this compound can potentially affect non-target organisms [2]. Recent studies have revealed that the enantioselective activity of this compound stems from differential binding of its R- and S-forms to this Q-site, with S-fluindapyr demonstrating 87.8 times greater activity against Rhizoctonia solani compared to the R-enantiomer [1]. This pronounced enantioselectivity, combined with the widespread agricultural use of SDHI fungicides, underscores the critical importance of molecular docking studies to understand the structural basis of these interactions and guide the development of more selective and effective fungicidal agents.
Table 1: Components for Molecular Docking System Preparation
| Component | Specification | Purpose | Reference |
|---|---|---|---|
| Protein Preparation | SDH structure (e.g., from R. solani) | Provide molecular target | [1] |
| Ligand Preparation | R- and S-fluindapyr structures | Investigate enantioselective binding | [1] |
| Docking Software | Molecular docking suite (e.g., AutoDock, Schrödinger) | Perform computational docking | [1] |
| Visualization Tools | PyMOL, Chimera, Discovery Studio | Analyze binding interactions | [1] [4] |
Protein Structure Preparation: Begin by obtaining the three-dimensional structure of the succinate dehydrogenase complex. If an experimental crystal structure is unavailable, utilize homology modeling approaches to generate a reliable protein model based on related structures. The critical focus should be on the quinone-binding pocket (Q-site) formed at the interface of the SDHB, SDHC, and SDHD subunits. Process the protein structure by removing water molecules and co-crystallized ligands, adding hydrogen atoms, assigning appropriate protonation states to amino acid residues, and optimizing hydrogen bonding networks [1] [3].
Ligand Structure Preparation: Obtain the three-dimensional structures of both R- and S-fluindapyr enantiomers. If experimental structures are unavailable, employ computational chemistry software to generate energetically optimized conformations. Ensure proper assignment of chiral centers and electrostatic parameters. Conduct geometry optimization using semi-empirical or density functional theory (DFT) methods to obtain accurate three-dimensional representations of both enantiomers [1] [5]. Prepare the ligands for docking by assigning appropriate atomic charges and identifying rotatable bonds.
Table 2: Molecular Docking Parameters for this compound-SDH Studies
| Parameter | Setting | Rationale |
|---|---|---|
| Grid Box Size | 60 × 60 × 60 points | Encompass entire Q-site with margin |
| Grid Spacing | 0.375 Å | Balance between precision and computational cost |
| Docking Algorithm | Lamarckian Genetic Algorithm | Robust conformational sampling |
| Number of Runs | 100 per enantiomer | Ensure statistical significance |
| Binding Interactions Analyzed | Hydrogen bonds, π-cation, hydrophobic | Key forces in enzyme-inhibitor recognition |
| Molecular Dynamics Follow-up | 50-100 ns simulation | Assess binding stability and conformational changes |
Docking Execution: Configure the docking search parameters to focus on the quinone-binding site of SDH, defining a grid box that encompasses the entire binding pocket with sufficient margin to allow for complete ligand flexibility. Perform molecular docking simulations for both R- and S-fluindapyr enantiomers using identical parameters to enable direct comparison. Utilize semi-flexible docking approaches that treat the ligand as flexible while maintaining protein rigidity, or consider flexible receptor docking if computational resources permit [1] [4].
Interaction Analysis: Following docking simulations, analyze the resulting binding poses for both enantiomers. Identify specific protein-ligand interactions including hydrogen bonds, π-cation interactions, hydrophobic contacts, and van der Waals forces. Pay particular attention to interactions with conserved residues in the Q-site that are known to be critical for inhibitor binding. Compare the binding orientations and interaction patterns of the two enantiomers to elucidate the structural basis for experimentally observed differences in biological activity [1].
The enzyme inhibition assay provides experimental validation for the predictions derived from molecular docking studies by quantitatively measuring the functional impact of this compound binding to SDH.
Mitochondrial Preparation: Isolate intact mitochondria from the target fungal pathogen (e.g., Rhizoctonia solani) using differential centrifugation techniques. Homogenize fungal mycelia in an isotonic buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4) and centrifuge at low speed (1,000 × g) to remove cellular debris. Collect the supernatant and centrifuge at higher speed (12,000 × g) to pellet the mitochondrial fraction. Resuspend the mitochondrial pellet in appropriate assay buffer and determine protein concentration using standard methods (e.g., Bradford assay) [3].
SDH Activity Measurement: Assess SDH activity by monitoring the reduction of 2,6-dichlorophenol-indophenol (DPIP) at 600 nm using a UV-visible spectrophotometer. The assay principle relies on the transfer of electrons from succinate to DPIP via the electron transport chain, with PMS (phenazine methosulfate) serving as an intermediate electron carrier. Prepare reaction mixtures containing 50 mM phosphate buffer (pH 7.4), 0.01% DPIP, 0.05% PMS, 20 mM succinate, and various concentrations of R- and S-fluindapyr (typically ranging from 0.1 to 100 μg/mL). Initiate the reaction by adding the mitochondrial preparation (50-100 μg protein) and immediately monitor the decrease in absorbance at 600 nm for 3-5 minutes [3].
Data Analysis: Calculate SDH activity as the rate of DPIP reduction, expressed as nmol DPIP reduced per minute per mg protein. Determine the percentage inhibition at each fungicide concentration compared to untreated controls. Calculate IC₅₀ values (concentration causing 50% inhibition) for both enantiomers using non-linear regression analysis of inhibition curves. These experimental values should be correlated with computational binding energies obtained from molecular docking studies to validate the docking predictions [1] [3].
Sample Preparation: For environmental fate studies, develop a reliable extraction and quantification method for this compound enantiomers in soil matrices. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach utilizing husk-based biochar material as a purification sorbent has been successfully employed for paddy soil samples. Optimize the extraction solvent composition (typically acetonitrile with 1% acetic acid) and the amount of biochar sorbent to achieve maximum recovery with minimal matrix interference [1].
Chiral Separation and Quantification: Separate this compound enantiomers using ultra-high performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) with chiral stationary phases. The MX(2)-RH column has demonstrated effective baseline separation of this compound enantiomers under reversed-phase conditions. Establish chromatographic conditions that provide clear resolution of both enantiomers, typically using acetonitrile/water mobile phases with modifiers such as formic acid or ammonium acetate. Confirm enantiomer identity by comparing retention times with individually prepared enantiomer standards and determine absolute configuration using electron circular dichroism [1] [5].
Degradation Kinetics: Conduct anaerobic degradation studies in paddy soil to investigate enantioselective degradation patterns. Incubate soil samples fortified with racemic this compound under controlled conditions (e.g., 25°C in the dark). Collect samples at predetermined time intervals, extract residual this compound enantiomers, and quantify using the established UPLC-MS/MS method. Calculate half-lives for each enantiomer using first-order kinetics and determine the enantiomer fraction throughout the incubation period to quantify enantioselectivity in degradation [1].
Binding Energy Calculations: The primary quantitative output from molecular docking studies is the calculated binding energy, which provides a predictive measure of inhibitor potency. For this compound enantiomers, studies have revealed significantly different binding energies to SDH: -32.12 kcal/mol for R-fluindapyr compared to -42.91 kcal/mol for S-fluindapyr [1]. This substantial difference in binding affinity correlates with the observed 87.8-fold greater bioactivity of S-fluindapyr against Rhizoctonia solani compared to the R-enantiomer. When analyzing docking results, focus not only on the overall binding energy but also decompose these values into contributions from specific interaction types to identify the structural features responsible for binding differences.
Interaction Mapping: Detailed analysis of the specific protein-ligand interactions provides mechanistic insights into the enantioselective binding. For this compound, the superior binding of the S-enantiomer is attributed to more favorable hydrogen bonding patterns, enhanced π-cation interactions, and optimized hydrophobic contacts with key residues in the Q-site [1] [4]. Create comprehensive interaction diagrams that visualize these contacts and quantify their relative contributions to the overall binding energy. Compare the binding orientations of both enantiomers to identify specific amino acid residues that discriminate between them, as these residues represent potential targets for rational design of more selective inhibitors.
Biological Activity Assay: Validate computational predictions by determining the in vitro antifungal activity of this compound enantiomers against target pathogens. For Rhizoctonia solani, prepare PDA (Potato Dextrose Agar) media amended with serial dilutions of individual this compound enantiomers. Inoculate plates with mycelial plugs and measure colony growth after incubation at 28°C. Calculate EC₅₀ values (effective concentration for 50% growth inhibition) for both enantiomers, which should demonstrate significant differences consistent with the computational predictions [1].
Enzyme Inhibition Kinetics: Correlate binding energies with functional inhibition by determining IC₅₀ values for SDH enzyme inhibition. As demonstrated in similar SDHI studies, excellent inhibitors like SYP-32497 can achieve IC₅₀ values as low as 0.300 μg/mL, while less potent inhibitors may show significantly higher values (e.g., 1.266 μg/mL for fluxapyroxad) [3]. Establish a correlation plot between computational binding energies and experimental IC₅₀ values to validate the predictive power of the docking protocol.
Table 3: Experimental Validation Parameters for this compound-SDH Interaction Studies
| Validation Method | Key Parameters | Expected Outcome | Acceptance Criteria |
|---|---|---|---|
| Enzyme Inhibition | IC₅₀ values, Ki determination | S-fluindapyr IC₅₀ << R-fluindapyr IC₅₀ | Minimum 10-fold difference |
| Antifungal Activity | EC₅₀ against R. solani | S-fluindapyr more potent | Consistent with enzyme data |
| Binding Kinetics | KD, kon, koff measurements | Tighter binding for S-fluindapyr | Correlation with docking energies |
| Environmental Degradation | Half-lives in soil | Differential degradation | R-fluindapyr degrades faster |
The integrated molecular docking and experimental validation protocols outlined in this document provide a robust framework for investigating the enantioselective interactions between chiral SDHI fungicides and their target enzyme. These approaches have revealed crucial structure-activity relationship information for this compound, particularly the dramatic enantioselectivity in both binding affinity and biological activity [1]. The methodology enables rational design of next-generation SDHI fungicides with optimized target binding, potentially leading to improved efficacy and reduced application rates. Furthermore, understanding the molecular basis of enantioselectivity can guide the development of single-enantiomer products that minimize environmental loading while maintaining effective disease control.
The application notes and protocols presented herein provide a comprehensive framework for conducting molecular docking studies of this compound with succinate dehydrogenase, complemented by experimental validation methods. The integrated computational and experimental approach enables researchers to elucidate the structural basis of enantioselective binding and activity observed with chiral SDHI fungicides. Key findings from this compound studies include the significantly stronger binding of S-fluindapyr to SDH (-42.91 kcal/mol) compared to the R-enantiomer (-32.12 kcal/mol), which correlates with its superior antifungal efficacy [1]. The methodologies described facilitate the translation of structural insights into practical strategies for improving fungicide design, environmental safety profiling, and resistance management. By implementing these standardized protocols, researchers can generate comparable, reproducible data that advances our understanding of SDHI fungicide interactions at the molecular level and contributes to the development of more sustainable crop protection solutions.
Supercritical fluid chromatography tandem mass spectrometry (SFC-MS/MS) represents a powerful analytical technique that combines the separation capabilities of SFC with the detection sensitivity and specificity of MS/MS. SFC utilizes supercritical CO₂ as the primary mobile phase component, which provides high diffusivity and low viscosity, enabling faster separations compared to traditional liquid chromatography methods. The miniaturization of equipment and improved instrument design have significantly enhanced the robustness and sensitivity of SFC-MS/MS systems, making them particularly suitable for chiral separations, lipidomics, and pesticide analysis [1].
These application notes focus on the analysis of Fluindapyr, a broad-spectrum pyrazolamide chiral fungicide that acts as a succinate dehydrogenase inhibitor (SDHI). This compound exhibits efficacy against various plant diseases including cucumber powdery mildew and tomato gray mold, and has been registered for use in maize, leafy vegetables, nuts, and forage fodder [2] [3]. The protocols described herein provide detailed methodologies for the enantioselective analysis of this compound and its chiral metabolites in various matrices, leveraging the exceptional separation capabilities of SFC-MS/MS.
The following conditions have been optimized for the separation of this compound enantiomers and related chiral compounds:
The sample preparation workflow for analyzing this compound in fruits, vegetables, cereals, and soil involves the following diagrammed procedure:
Comprehensive validation of the SFC-MS/MS method should be performed according to ICH and FDA guidelines, assessing the following parameters:
Table 1: Method validation data for SFC-MS/MS analysis of this compound and its metabolites in agricultural matrices
| Analyte | Linear Range (μg/kg) | Correlation Coefficient (r²) | LOQ (μg/kg) | Recovery (%) | Precision (RSD%) |
|---|---|---|---|---|---|
| This compound Isomer 1 | 0.5-250 | ≥0.9963 | 0.13-3.31 | 76.3-104.6 | ≤11.5 |
| This compound Isomer 2 | 0.5-250 | ≥0.9963 | 0.13-3.31 | 76.3-104.6 | ≤11.5 |
| 3-hydroxy-IR9792 | 0.5-250 | ≥0.9963 | 0.13-3.31 | 76.3-104.6 | ≤11.5 |
| 1-hydroxymethyl-N-desmethyl-IR9792 | 0.5-250 | ≥0.9963 | 0.13-3.31 | 76.3-104.6 | ≤11.5 |
| 1-carboxylate-IR9792 | 0.5-250 | ≥0.9963 | 0.13-3.31 | 76.3-104.6 | ≤11.5 |
| 1-hydroxymethyl-IR9792 | 0.5-250 | ≥0.9963 | 0.13-3.31 | 76.3-104.6 | ≤11.5 |
| desmethyl-IR9792-N1-glucoside | 0.5-250 | ≥0.9963 | 0.13-3.31 | 76.3-104.6 | ≤11.5 |
Table 2: SFC-MS/MS analytical conditions for separation of this compound stereoisomers
| Parameter | Condition | Alternative Columns | Analysis Time |
|---|---|---|---|
| Stationary Phase | Amylose tris-(3,5-dimethylphenylcarbamate) | HSS C18 SB, BEH 2-EP, DIOL, 2-PIC | 4.0 min |
| Mobile Phase | CO₂/ethanol with gradient elution | CO₂/methanol with ammonium acetate | 3.0 min for AA metabolites |
| Flow Rate | 1.8 mL/min | 1.2-1.5 mL/min for different columns | - |
| Column Temperature | 40°C | 35-45°C | - |
| Back Pressure | 1500 psi | 1200-1800 psi | - |
| Post-column Compensation | 0.1% formic acid in methanol (0.2 mL/min) | 10 mM ammonium acetate in methanol | - |
The developed SFC-MS/MS method has been successfully applied to:
The SFC-MS/MS methods detailed in these application notes provide robust, sensitive, and rapid approaches for the analysis of this compound and its chiral metabolites in various agricultural and environmental matrices. The miniaturization and improved design of modern SFC instrumentation have addressed previous limitations, making SFC-MS/MS a viable and attractive alternative to traditional LC-MS/MS for chiral pesticide analysis.
The validated protocols demonstrate excellent performance characteristics, including broad linear dynamic ranges, low limits of quantification, and satisfactory accuracy and precision, meeting regulatory requirements for pesticide residue analysis. The ability to achieve baseline separation of stereoisomers in short analysis times highlights the particular strength of SFC-MS/MS for enantioselective studies of chiral pesticides like this compound.
Biochar derived from agricultural husk wastes represents a sustainable adsorbent with significant potential for extracting environmental contaminants. Produced through the pyrolysis of biomass in oxygen-limited environments, husk-based biochar possesses unique characteristics including high surface area, porous structure, and abundant surface functional groups that make it particularly suitable for extracting organic pollutants from various matrices. The utilization of husk materials aligns with circular economy principles by transforming agricultural waste into valuable materials for environmental remediation [1] [2].
This compound (FIP) is a novel pyrazole-amide fungicide belonging to the newest generation of succinate dehydrogenase inhibitors (SDHIs). With the chemical name CAS 1383809-87-7 and a molecular weight of 495.77 g/mol, this compound exhibits broad-spectrum activity against various fungal pathogens including Septoria spp., Alternaria spp., and Cercospora spp. As an SDHI, this compound inhibits fungal respiration by blocking the succinate dehydrogenase enzyme in mitochondrial complex II. While effective against target pathogens, this compound demonstrates persistence in soil with a half-life of approximately 28 days or longer in artificial soil, raising concerns about its potential impact on non-target organisms and necessitating robust extraction and monitoring methods [3] [4].
The properties of husk-based biochar can be systematically characterized using multiple analytical techniques to understand its suitability for this compound extraction:
Table 1: Characterization techniques for husk-based biochar properties
| Property Category | Characterization Technique | Key Parameters Measured | Significance for Extraction |
|---|---|---|---|
| Physical Properties | BET Surface Area Analysis | Specific surface area, pore size distribution | Determines adsorption capacity and kinetics |
| Scanning Electron Microscopy (SEM) | Surface morphology, pore structure | Visualizes porous network and surface features | |
| Particle Size Analysis | Particle size distribution | Affects extraction efficiency and flow characteristics | |
| Chemical Properties | Fourier Transform Infrared (FTIR) Spectroscopy | Surface functional groups | Identifies groups facilitating contaminant binding |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states | Quantifies elemental content and bonding environments | |
| Zeta Potential Measurement | Surface charge at different pH | Predicts electrostatic interactions with this compound | |
| Structural Properties | X-ray Diffraction (XRD) | Crystalline vs. amorphous phases | Influences stability and adsorption sites |
| Raman Spectroscopy | Structural defects, graphitization | Defects enhance adsorption capacity | |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Weight loss vs. temperature | Determines thermal stability and decomposition profile |
The physical characteristics of husk-based biochar, particularly its surface area and porosity, are heavily influenced by pyrolysis conditions. Research demonstrates that higher pyrolysis temperatures (400-600°C) generally increase specific surface area and create more porous structures favorable for contaminant adsorption. The chemical properties, including surface functional groups and elemental composition, play crucial roles in interacting with this compound molecules. The oxygen-to-carbon (O/C) ratio decreases with higher pyrolysis temperatures, indicating increased aromaticity that enhances hydrophobic interactions with organic contaminants like this compound [1] [2].
The pyrolysis process parameters significantly influence the yield and quality of husk-based biochar:
Table 2: Effect of pyrolysis conditions on husk-based biochar properties
| Pyrolysis Parameter | Conditions Tested | Effect on Biochar Yield | Effect on Carbon Content | Effect on Surface Area |
|---|---|---|---|---|
| Temperature | 400°C | Higher yield (~34%) | Moderate carbon content | Developing porosity |
| 500°C | Moderate yield | Increased carbon content | Increased surface area | |
| 600°C | Lower yield (~30%) | Highest carbon content | Maximum surface area | |
| Holding Time | 30 minutes | Higher yield | Lower carbon content | Less developed porosity |
| 60 minutes | Lower yield | Higher carbon content | Enhanced porosity | |
| Gas Flow Rate | 0.2 L min⁻¹ | Higher yield | Moderate carbon content | Standard surface area |
| 0.5 L min⁻¹ | Lower yield (~32.7%) | Higher carbon content | Slightly increased surface area |
Studies indicate that optimized pyrolysis conditions for maximum carbon content and porous structure occur at 600°C with a 60-minute holding time and 0.2 L min⁻¹ N₂ gas flow rate. These conditions produce biochar with enhanced adsorption capacity due to the development of a microporous structure and increased aromatic character. The energy content of biochar also increases with higher pyrolysis temperatures, longer residence times, and increased gas flow rates [2].
This compound presents specific environmental behavior that creates challenges for extraction and analysis:
Persistence: this compound exhibits extended half-life in artificial soil, with studies showing approximately 70-80% of initial concentrations remaining after 7-14 days, and 47.6% residual after 28 days of exposure. This persistence necessitates reliable extraction methods for monitoring purposes [3].
Bioaccumulation Potential: Earthworm studies demonstrate that this compound can accumulate in organisms with a 28-day bioaccumulation factor (BCF) of 1.92, indicating moderate bioaccumulation potential that warrants environmental monitoring [3].
Interaction with Co-pollutants: Research shows that microplastics (polystyrene and polymethylmethacrylate) can influence this compound's environmental behavior, potentially enhancing bioaccumulation in earthworms by 1.08-1.45 times compared to this compound alone, creating complex contamination scenarios requiring extraction [4].
Toxicity Profile: this compound exposure induces oxidative stress in non-target organisms, significantly increasing malondialdehyde (MDA) content and inhibiting superoxide dismutase (SOD) and catalase (CAT) activities in earthworms, highlighting the need for environmental monitoring [3].
The extraction of this compound by husk-based biochar occurs through multiple simultaneous mechanisms:
Hydrophobic Interactions: The strongly hydrophobic character of this compound, combined with the increased aromaticity of high-temperature biochar, facilitates effective partitioning from aqueous environments. The long alkyl chain of this compound promotes strong hydrophobic interactions with the biochar surface [1].
Electrostatic Attraction: The surface charge of biochar, characterized by its point of zero charge (PZC), interacts with ionizable groups on this compound molecules. Varying pH conditions to manipulate surface charge can enhance electrostatic interactions between biochar and this compound [1].
Pore Filling: The micropore structure of husk-based biochar, particularly when produced at higher pyrolysis temperatures, provides numerous sites for physical entrapment of this compound molecules. The size compatibility between pore dimensions and molecular size of this compound significantly influences this mechanism [1] [2].
Hydrogen Bonding: The carbonyl and amide groups in this compound's molecular structure can form hydrogen bonds with oxygen-containing functional groups on biochar surfaces, particularly with biochars produced at moderate temperatures that retain these functional groups [1].
Several key parameters influence the extraction efficiency of this compound by husk-based biochar:
Table 3: Optimization parameters for this compound extraction using husk-based biochar
| Parameter | Optimal Condition | Effect on Extraction Efficiency | Recommended Range |
|---|---|---|---|
| pH | Slightly acidic (pH ~5) | Enhances electrostatic attraction | pH 4-6 |
| Biochar Dosage | 1-2 mg/mL | Balance between capacity and practical use | 0.5-5 mg/mL |
| Contact Time | 30-60 minutes | Allows complete diffusion to adsorption sites | 15-120 minutes |
| Particle Size | <100 μm | Increases surface area and reduces internal diffusion distance | 50-150 μm |
| Pyrolysis Temperature | 600°C | Maximizes surface area and carbon content | 500-700°C |
The solution pH significantly affects extraction efficiency by influencing both the surface charge of biochar and the ionization state of this compound. When solution pH exceeds the point of zero charge (PZC) of biochar, the surface becomes negatively charged, potentially creating electrostatic repulsion with anionic forms of this compound. The biochar dosage must be optimized to provide sufficient adsorption sites without causing practical handling difficulties. Smaller particle sizes generally enhance extraction kinetics by reducing internal diffusion limitations, but extremely fine particles may complicate separation processes [1].
Materials: Rice husks (or other agricultural husks), nitrogen gas cylinder, tubular furnace with temperature controller, quartz boat, mass flow controller.
Procedure:
Quality Control:
Materials: Produced husk biochar, magnesium chloride (MgCl₂), zinc chloride (ZnCl₂), potassium hydroxide (KOH), deionized water, oven, vacuum filtration setup.
Procedure:
Characterization: Compare functionalized biochar with pristine biochar using SEM-EDX to confirm metal oxide deposition and BET analysis to assess changes in surface area [1].
Materials: Functionalized husk biochar, environmental samples (soil, water), this compound standard, mechanical shaker, centrifuge, HPLC system, suitable solvents (methanol, acetonitrile).
Procedure:
Quality Assurance: Include method blanks, spikes, and duplicates with each batch of samples. Use internal standards for quantification [1] [3] [4].
Figure 1: Comprehensive workflow for husk-based biochar development and application in this compound extraction from environmental samples
Figure 2: Primary interaction mechanisms between husk-based biochar and this compound molecules contributing to extraction efficiency
Husk-based biochar represents a sustainable and efficient material for extracting this compound from environmental samples. The tunable properties of biochar through controlled pyrolysis conditions and targeted functionalization allow optimization for specific application requirements. The multiple interaction mechanisms between biochar and this compound provide robust extraction performance across varying environmental conditions.
Future development should focus on column-based continuous extraction systems, advanced functionalization with specific affinity for this compound, and regeneration protocols to extend biochar service life. Integration of biochar extraction with analytical detection methods will facilitate development of comprehensive monitoring approaches for this compound and related SDHI fungicides in environmental matrices.
This compound is a novel, broad-spectrum fungicide from the chemical class of pyrazolecarboxamides. It belongs to the Fungicide Resistance Action Committee (FRAC) Group 7, classified as a Succinate Dehydrogenase Inhibitor (SDHI) [1]. Its primary mode of action is the inhibition of succinate dehydrogenase in the mitochondrial electron transport chain, disrupting cellular respiration and energy production in pathogenic fungi [1].
Research indicates that this compound "has been shown to be highly effective in controlling a broad range of plant diseases," including powdery mildew, on various crops [1]. Specific studies have confirmed that "the efficacy of this compound against cucumber powdery mildew... was proved good in China," highlighting its excellent application prospects in cucumber cultivation [2].
The following tables summarize core data on this compound's efficacy against cucumber powdery mildew and its relevant physicochemical properties.
Table 1: Documented Efficacy and Pathogen Control Spectrum
| Aspect | Description |
|---|---|
| Target Pathogen | Podosphaera xanthii, the causal agent of cucurbit powdery mildew [3] [4]. |
| Reported Efficacy | Proven to have good efficacy against cucumber powdery mildew in China [2]. |
| Resistance Note | Studies show it controls pathogens resistant to other chemical classes [5]. |
Table 2: Physicochemical and Environmental Fate Properties
| Property | Value / Description |
|---|---|
| Molecular Mass | 351.37 g/mol [1]. |
| Water Solubility (pH 7, 20°C) | 1.63 mg/L (Low) [1]. |
| Octanol-Water Partition Coefficient (Log P) | 4.12 (High) [1]. |
| Soil Degradation (Aerobic DT₅₀) | 244 days (Persistent) [1]. |
| Vapour Pressure (20°C) | 2.85 x 10⁻⁵ mPa (Low volatility) [1]. |
This protocol, adapted from established research, allows for the simultaneous determination of this compound and its five main metabolites in cucumber and other matrices [6].
The method should be validated per guidelines (e.g., EU SANTE/11312/2021) by assessing:
For effective control of powdery mildew in cucumber crops, the following integrated protocol is recommended.
The following diagram illustrates the fungicidal action of this compound at the cellular level.
This compound represents a valuable tool for managing cucumber powdery mildew. Its strength lies in its novel SDHI mode of action, proven efficacy, and systemic activity. For successful long-term use, it is imperative to integrate it within a robust anti-resistance strategy that includes the use of tolerant cultivars [4], cultural practices, and rotation with fungicides from different FRAC groups [4]. The analytical methods provided will support ongoing research and monitoring efforts for both the parent compound and its metabolites.
The fungicidal activity and environmental behavior of this compound are highly enantioselective. The quantitative data below summarizes the key differences between its enantiomers.
| Property | R-(-)-Fluindapyr | S-(+)-Fluindapyr | Notes & Conditions |
|---|---|---|---|
| Fungicidal Activity (EC₅₀) | Lower activity [1] | 87.8 times more active than R-form against R. solani [1] | In vitro assay against R. solani |
| Binding Affinity | -32.12 kcal/mol [1] | -42.91 kcal/mol [1] | Molecular docking with R. solani Succinate Dehydrogenase (SDH) |
| Anaerobic Soil Degradation | Faster degradation (Half-life: 69.6 days) [1] | Slower degradation (Half-life: 101.8 days) [1] | Degradation in paddy soil under anaerobic conditions |
This method is crucial for obtaining and quantifying the pure enantiomers for all subsequent experiments [1].
1. Equipment & Reagents
2. Procedure
This protocol determines the direct inhibitory effect of this compound enantiomers on R. solani mycelial growth [1].
1. Equipment & Reagents
2. Procedure
I (%) = [(Dc - Dt) / (Dc - 0.5)] × 100
Where Dc is the average diameter of the fungus in the control, and Dt is the average diameter in the treatment. Calculate the EC₅₀ values using probit or logit analysis.This in silico protocol helps explain the enantioselective bioactivity by visualizing the interaction with the target protein [1].
1. Software & Hardware
2. Procedure
This compound, as an SDHI fungicide, inhibits fungal cellular respiration. The enantioselective activity arises from the superior fit of the S-enantiomer within the target enzyme's active site.
The diagram illustrates that the potent S-(+)-Fluindapyr enantiomer binds strongly to the ubiquinone binding site of SDH, effectively halting electron transport and cellular respiration, leading to fungal death [1]. The weaker R-(-)-Fluindapyr has a less stable interaction, resulting in significantly reduced efficacy.
The data unequivocally demonstrates that the fungicidal activity of this compound against R. solani is primarily attributable to the S-(+)-enantiomer. Its stronger binding affinity to the SDH target site, quantified by molecular docking, correlates directly with its superior bioactivity.
This compound is a novel SDHI fungicide belonging to the chemical class of pyrazolecarboxamides that inhibits mitochondrial respiration in fungi by targeting succinate dehydrogenase (SDH). Originally developed for broad-spectrum disease control in various crops, it has also been approved for non-cropping situations such as utility rights-of-way, roadsides, and industrial areas. Despite its effectiveness against target fungi, concerns have emerged about its potential ecotoxicological effects on non-target soil organisms like earthworms, necessizing thorough toxicity evaluation protocols.
Table: Fundamental physicochemical properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical formula | C₁₈H₂₀F₃N₃O | [1] |
| Molecular mass | 351.37 g/mol | [1] |
| Water solubility (pH 7, 20°C) | 1.63 mg/L | [1] |
| Octanol-water partition coefficient (Log P) | 4.12 | [1] |
| Vapor pressure (20°C) | 2.85 × 10⁻⁵ mPa | [1] |
| Melting point | 169°C | [1] |
| Soil DT₅₀ (lab) | 244 days | [1] |
Experimental Workflow for Soil Preparation and Spiking
Table: Toxicity endpoints and measurement methods for this compound in Eisenia fetida
| Endpoint Category | Specific Measurements | Protocol Details | Critical Observations |
|---|---|---|---|
| Lethal Effects | LC₅₀ (28-day) | Daily mortality recording | No significant mortality at ≤25 mg/kg [2] |
| Growth Effects | Weight change, Growth rate | Individual weighing days 0 & 28 | Significant inhibition at ≥5 mg/kg [2] |
| Reproduction Effects | Cocoon production, Juvenile count | 28-day reproduction test post-exposure | Significant reduction at ≥1 mg/kg [2] |
| Histopathological Effects | Epidermis, Intestinal damage | Histological sectioning & microscopy | Severe damage at high concentrations (≥5 mg/kg) [2] |
Proposed Molecular Pathway of this compound Toxicity in Earthworms
Table: Common experimental challenges and solutions
| Problem | Possible Causes | Solutions |
|---|---|---|
| High control mortality | Poor soil quality, Earthworm stress during shipping | Test soil with control organisms first, Allow longer acclimation (7-10 days) |
| Inconsistent biomarker results | Tissue degradation, Improper normalization | Process samples immediately, Normalize to protein content, Use same body segments |
| Rapid concentration decline | Microbial degradation, Volatilization | Verify soil spiking method, Monitor actual concentrations, Consider soil renewal |
| No significant reproduction effects | Exposure duration too short, Low sensitivity | Extend exposure to full 56 days (28+28), Increase sample size, Verify cocoon counting |
| High variability in gene expression | RNA degradation, Reference gene instability | Check RNA integrity, Validate reference gene stability under experimental conditions |
This technical support guide synthesizes current research on this compound ecotoxicology to assist researchers in designing, conducting, and interpreting toxicity tests with Eisenia fetida. As regulatory scrutiny of novel SDHIs increases, robust experimental protocols and comprehensive endpoint assessments become increasingly valuable for accurate ecological risk assessment.
Here is a summary of the core experimental conditions and significant quantitative findings from the relevant studies for easy reference.
Table 1: Summary of Experimental Conditions for Fluindapyr (FIP) Toxicity Studies
| Aspect | Ji et al. (2023) Study [1] | Wang et al. (2025) Combined Exposure Study [2] [3] |
|---|---|---|
| Test Organism | Eisenia fetida [1] | Eisenia fetida [2] [3] |
| Exposure Matrix | Artificial soil [1] | Artificial soil [3] |
| Tested Concentrations | 0, 1, 5, 10, 25 mg/kg [1] | FIP combined with Polystyrene (PS) or Polymethylmethacrylate (PMMA) microplastics (0.1, 1, 10 μm) [2] [3] |
| Exposure Duration | 28 days [1] | 28 days [2] [3] |
| FIP Half-life in Soil | Approximately 28 days [1] | Degradation promoted by co-presence of MPs [3] |
| Measured Endpoints | Growth, reproduction, histopathology, oxidative stress (SOD, CAT activity, MDA), gene expression (CAT, CRT, GST, HSP70, SOD) [1] |
Bioaccumulation, histopathology, oxidative stress, gut microbiota [2] [3] |
Table 2: Key Oxidative Stress and Gene Expression Findings
| Endpoint | Observed Effects |
|---|---|
| Earthworm Growth | Significant growth inhibition at concentrations ≥ 5 mg/kg [1]. |
| Earthworm Reproduction | Significant reproduction inhibition at concentrations ≥ 1 mg/kg [1]. |
| Histopathological Damage | Serious damage to epidermis and intestines observed after 28-day exposure [1]. Combined exposure to FIP and microplastics caused more severe damage [2]. |
| Oxidative Stress | Induced oxidative stress, evidenced by changes in enzyme activity and gene expression [1]. Combined exposure with MPs caused more serious oxidative stress [2] [3]. |
| Gene Expression | Altered expression of oxidative damage-related genes (CAT, CRT, GST, HSP70, SOD) was verified [1]. |
Q1: Our lab is new to earthworm ecotoxicology. What is the baseline protocol for testing the toxic effects of a pesticide like this compound?
A1: The standard approach follows OECD guidelines, using the earthworm Eisenia fetida as a model organism. Here is a detailed workflow [1]:
SOD, CAT, GST, HSP70, and CRT [1]. The 2−ΔΔCT method is commonly used for data analysis [5].Q2: Our initial results show high variability in gene expression data. What are the critical points for obtaining reliable qRT-PCR results?
A2: Variability often stems from sample preparation and analytical steps.
Q3: We are investigating the combined effects of pollutants. How do microplastics influence the toxicity of this compound in earthworms?
A3: Recent research indicates that microplastics (MPs) can act as carriers and modify the toxicity of this compound.
Q4: What are the most sensitive biomarkers for monitoring this compound toxicity in earthworms?
A4: Based on current studies, the most sensitive biomarkers are:
The following diagram illustrates the conceptual pathway through which this compound exposure induces oxidative stress and the subsequent molecular and biochemical responses in earthworms, based on the reviewed studies.
This pathway illustrates the key sequence of events from this compound exposure to observable adverse effects in earthworms. The process begins when this compound, potentially carried by microplastics, induces the generation of Reactive Oxygen Species (ROS), leading to a state of oxidative stress [2] [1] [3]. This stress triggers a defense response, including the upregulation of antioxidant genes (such as SOD, CAT, GST) and subsequent changes in the activity of their corresponding enzymes [1]. These internal changes manifest as measurable cellular biomarkers, including lipid peroxidation and DNA damage [1] [5]. Ultimately, if the stress is severe or prolonged, these biochemical disruptions lead to the adverse effects observed at the organism level, such as inhibition of growth and reproduction, and physical damage to tissues [1].
The table below summarizes the core quantitative data available on this compound, which is crucial for initial experimental planning and risk assessment.
| Aspect | Key Data | Organism/Matrix | Notes |
|---|---|---|---|
| Bioaccumulation (Uptake) | Rapid uptake and bioaccumulation trend observed [1] [2]. | Earthworms (Eisenia fetida) | -- |
| Biomagnification (TMF/BMF) | No specific Trophic Magnification Factor (TMF) or Biomagnification Factor (BMF) data found for this compound [3]. | -- | -- |
| Soil Half-Life (DT₅₀) | 28 days (in artificial soil) [1] [2]; 244 days (lab, normalized) [4]. | Soil | The shorter half-life was observed in a controlled ecotoxicology study, while the longer one is from standardized regulatory data. |
| Basic Physicochemical Properties | Water Solubility: 1.63 mg/L @ 20°C [4]; log P: 4.12 [4]; Vapour Pressure: 2.85 x 10⁻⁅ mPa [4]. | -- | These properties suggest low mobility and high potential for adsorption to organic matter. |
This method simultaneously detects this compound and its five main metabolites, which is critical for a complete residue picture [5].
The workflow for this analytical method is as follows:
This model is well-established for soil ecotoxicology. The following procedure is adapted from a study that found significant sublethal effects [1] [2].
The toxicological pathway and assessment endpoints in earthworms can be visualized as:
Q1: Does this compound biomagnify in terrestrial food chains? > A: Currently, there is no direct field evidence demonstrating biomagnification of this compound (i.e., a Trophic Magnification Factor > 1) in terrestrial or aquatic food webs [3]. The existing data shows bioaccumulation in earthworms, but its transfer to higher trophic levels has not been studied. Assessing biomagnification requires complex field studies or multi-species tests.
Q2: Why is it crucial to analyze this compound metabolites in my residue study? > A: this compound degrades into at least five metabolites in the environment [5]. Some of these, like 1-carboxylate-IR9792, are highly water-soluble and cannot be accurately quantified using standard multi-residue pesticide methods (e.g., QuEChERS with acetonitrile extraction) [5]. A dedicated method with mixed-solvent extraction and SPE is necessary to capture the full residue profile and avoid underestimating the total toxicological burden.
Q3: What are the most sensitive toxicological endpoints for this compound in non-target soil organisms? > A: For earthworms, the most sensitive endpoint is reproduction, which is suppressed at concentrations as low as 1 mg/kg [1]. This is more sensitive than growth inhibition or acute mortality. At the molecular level, the induction of oxidative stress and related gene expression (HSP70, GST, etc.) are early warning signs of toxicity [1] [2].
What are SDHI fungicides and what is their mode of action? SDHI (Succinate Dehydrogenase Inhibitor) fungicides target the succinate dehydrogenase (SDH) enzyme, also known as Complex II in the mitochondrial respiration chain. This enzyme is crucial for both the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone binding site of the enzyme (formed by subunits B, C, and D), SDHIs disrupt cellular energy production (ATP synthesis) in fungal cells, leading to their death [1].
What is this compound and against which pathogens is it effective? this compound is a novel, broad-spectrum fungicide within the SDHI class [2] [3]. It is effective against a range of destructive fungal diseases, including:
What is the core resistance mechanism for SDHI fungicides? The primary mechanism of resistance involves target-site mutations in the genes encoding the SDH enzyme subunits (B, C, or D). These mutations alter the binding site, reducing the ability of the fungicide to bind effectively. This results in reduced sensitivity and can lead to control failures [1]. The following diagram illustrates this mechanism and the experimental workflow for monitoring resistance.
What are the key resistance management strategies for this compound? FRAC (Fungicide Resistance Action Committee) classifies SDHIs as medium-to-high risk pathogens, making resistance management mandatory [1]. Core strategies include:
What are the known mutations conferring resistance to SDHIs? Target-site mutations conferring reduced sensitivity have been identified in all three subunits (B, C, D) of the SDH enzyme across various pathogens [1]. The table below summarizes key documented mutations.
| Pathogen | Documented Mutations | Notes on Impact |
|---|---|---|
| Alternaria alternata | Mutations in subunits AaSDHC, AaSDHD [1] | Correlated with boscalid resistance. |
| Alternaria solani | Not specified in detail [1] | SDHI resistance prevalent and impacting field efficacy. |
| Botrytis cinerea | Various mutations in sdhB subunit [1] | Identified in isolates from apple, kiwi, strawberry, and grapes. |
| Didymella bryoniae | Not specified in detail [1] | Resistance to boscalid and penthiopyrad characterized. |
| Corynespora cassiicola | Not specified in detail [1] | Boscalid-resistant isolates reported. |
| Podosphaera xanthii | Not specified in detail [1] | Reduced sensitivity reported in the US and Japan. |
Note: This is not an exhaustive list. The effect of specific mutations on this compound sensitivity can vary by pathogen species and geographic location [1].
For researchers involved in environmental and residue studies, the following data may be useful.
What are the main metabolites of this compound for residue studies? this compound degrades into several primary metabolites that should be monitored in residue studies [4]:
What ecotoxicological data is available for non-target organism risk assessment? Recent research indicates potential toxic effects of this compound on non-target organisms like earthworms (Eisenia fetida), which are crucial for soil health [5].
I hope this technically-oriented information provides a solid foundation for your support center. The field of fungicide resistance is dynamic, and continuous monitoring of new research from sources like FRAC is essential.
| Question | Evidence-Based Answer & Key Data |
|---|---|
| Does Fluindapyr degrade enantioselectively in paddy soil? | Yes. Under anaerobic conditions typical of flooded rice fields, the R-enantiomer degrades significantly faster. The reported half-lives are 69.6 days for R-fluindapyr and 101.8 days for S-fluindapyr [1]. |
| Is the enantioselective bioactivity significant? | Yes, it is highly significant. The S-enantiomer demonstrates dramatically higher fungicidal activity, being 87.8 times more active against Rhizoctonia solani than the R-enantiomer [1]. |
| What is the molecular mechanism behind this enantioselectivity? | Molecular docking studies indicate that the S-enantiomer has a much stronger binding affinity (-42.91 kcal/mol) to the succinate dehydrogenase (SDH) enzyme in the fungus compared to the R-enantiomer (-32.12 kcal/mol), explaining the difference in efficacy [1]. |
| My analytical method shows poor separation. How can I improve it? | A method using Chiral UPLC-MS/MS is recommended. Key to success is optimizing the sample preparation. A husk-based biochar has been successfully used in a QuEChERS workflow to achieve effective determination in the complex paddy soil matrix [1]. |
Here are solutions to some specific problems you might encounter during your research.
This is a common challenge when analyzing chiral compounds in complex matrices like soil.
Low recovery can lead to an underestimation of residue levels.
This is a summary of the established method from the literature [1].
The table below consolidates the critical enantioselective data for easy reference.
| Parameter | R-Fluindapyr | S-Fluindapyr | Notes |
|---|---|---|---|
| Half-life in Paddy Soil | 69.6 days | 101.8 days | Under anaerobic conditions [1] |
| Fungicidal Activity (EC₅₀) | Low | High (87.8x more active) | Against R. solani [1] |
| Molecular Docking Binding Energy | -32.12 kcal/mol | -42.91 kcal/mol | Binding to SDH enzyme [1] |
The following diagram illustrates the logical workflow for studying the enantioselective degradation of a chiral pesticide in soil, integrating the methodologies discussed.
The following table summarizes the enantioselective degradation data for Fluindapyr in different environments.
| Parameter | R-(-)-Fluindapyr | S-(+)-Fluindapyr | Racemic Mixture | Experimental Matrix | Source |
|---|---|---|---|---|---|
| Anaerobic Half-Life (DT₅₀) | 69.6 days | 101.8 days | Not Reported | Paddy Soil [1] | |
| Aerobic Soil Half-Life (DT₅₀) | Not Specified | Not Specified | 244 days (lab) | General Soil [2] | |
| Fungicidal Activity (vs. R. solani) | Low | 87.8x more active than R-form | Not Applicable | In vitro Bioassay [1] | |
| Binding Energy to SDH | -32.12 kcal/mol | -42.91 kcal/mol | Not Applicable | Molecular Docking [1] | |
| Enantioselective Degradation | Preferentially degraded in tomato leaves [3] [4] | Preferentially degraded in cucumber leaves [3] [4] | No selectivity in tomato or cucumber fruits [3] [4] | Tomato & Cucumber Plants [3] [4] |
Q: What is the anaerobic degradation profile of this compound enantiomers in paddy soil? A: In paddy soil under anaerobic conditions, the two enantiomers degrade at significantly different rates. The R-enantiomer degrades faster, with a half-life of 69.6 days, while the S-enantiomer is more persistent, with a half-life of 101.8 days [1]. This indicates clear enantioselectivity in its environmental fate.
Q: Is this compound considered a persistent environmental contaminant? A: Based on its aerobic soil degradation half-life (DT₅₀) of 244 days, this compound is classified as Persistent [2]. Its field half-life is not fully established, but its high persistence is a key consideration for environmental risk assessment.
Q: What is a reliable method for separating and determining this compound enantiomers? A: Supercritical Fluid Chromatography tandem Mass Spectrometry (SFC-MS/MS) is a highly effective method. It can achieve baseline separation of the enantiomers in approximately 2 minutes with a low limit of quantification (LOQ) of 5 μg/kg in complex matrices like cucumber and tomato [3] [4].
Q: How can I analyze this compound in soil samples? A: A robust approach involves using a modified QuEChERS method with a husk-based biochar material as a clean-up sorbent, followed by analysis with UPLC-MS/MS (Ultrahigh Performance Liquid Chromatography tandem Mass Spectrometry) [1].
Q: Why is the S-(+)-enantiomer of this compound more fungitoxic? A: The S-enantiomer is 87.8 times more active against Rhizoctonia solani than the R-enantiomer [1]. Molecular docking studies reveal the mechanism: the S-enantiomer forms a much more stable complex with the succinate dehydrogenase (SDH) enzyme, with a binding energy of -42.91 kcal/mol, compared to -32.12 kcal/mol for the R-enantiomer [1]. This stronger binding leads to more effective inhibition of fungal energy production.
Q: Does enantioselective degradation occur in plants? A: Yes, and it is plant-specific. For example, the R-enantiomer degrades faster in tomato leaves, while the S-enantiomer degrades faster in cucumber leaves [3] [4]. This selectivity is likely due to differences in plant enzyme systems. Notably, no enantioselectivity is typically observed in the fruits of these plants [3] [4].
This protocol is adapted from the SFC-MS/MS method for analyzing cucumber and tomato [3] [4].
The workflow for this protocol is illustrated below.
This protocol is based on the study of this compound's fate in anaerobic paddy ecosystems [1].
The diagram below outlines the key decision points in interpreting enantioselective degradation data.
Yes, studies on the earthworm Eisenia fetida confirm that Fluindapyr (FIP) can cause significant damage to both the epidermis and intestinal tissues. This is a recognized sublethal effect observed under controlled laboratory conditions [1] [2].
The following table summarizes the key toxicological findings and experimental conditions from the primary research:
| Parameter | Findings and Experimental Details |
|---|---|
| Test Organism | Earthworm (Eisenia fetida) [1] [2] |
| Exposure Concentrations | 1, 5, 10, 25 mg/kg in artificial soil [1] |
| Exposure Duration | 28 days (chronic exposure) [1] |
| Epidermis & Intestines Damage | Observed at high exposure concentrations [1] [2] |
| Growth Inhibition | Observed at concentrations ≥ 5 mg/kg [1] [2] |
| Reproduction Inhibition | Observed at concentrations ≥ 1 mg/kg [1] [2] |
| Oxidative Stress | Induced; confirmed via gene expression analysis (CAT, CRT, GST, HSP70, SOD) [1] [2] |
| Bioaccumulation in Earthworms | Rapid uptake and bioaccumulation trend was observed [2] |
For researchers aiming to replicate or build upon these findings, here is a summary of the core methodology used to assess tissue damage:
The toxicity of this compound is linked to its function as a Succinate Dehydrogenase Inhibitor (SDHI). The following diagram illustrates the proposed pathway from exposure to observable tissue damage.
The diagram above shows the logical sequence of events from exposure to physiological outcomes. The relationship between SDHI exposure and oxidative stress is a common toxicological pathway noted across studies on similar fungicides [3] [4].
Q1: What are the key sublethal toxic effects of this compound on non-target soil organisms? Recent studies on the earthworm Eisenia fetida, a model soil organism, have identified several critical sublethal effects of this compound exposure. The table below summarizes the observed effects and the corresponding concentrations [1] [2]:
| Effect Category | Specific Effects | Observed Concentration | Experimental Duration |
|---|---|---|---|
| Growth & Reproduction | Significant suppression of growth | ≥ 5 mg/kg | 28 days |
| Significant suppression of reproduction (cocoon production) | ≥ 1 mg/kg | 28 days | |
| Histological Damage | Serious damage to the epidermis and intestines | High concentrations (e.g., ≥ 10 mg/kg) | 28 days |
| Oxidative Stress | Induction of oxidative stress; altered gene expression (CAT, CRT, GST, HSP70, SOD) | High concentrations | 28 days |
No acute lethal effects were observed in earthworms for concentrations up to 25 mg/kg, indicating that the primary risks are chronic and sublethal [1].
Q2: What is the environmental behavior of this compound in soil? Understanding the environmental fate of this compound is crucial for assessing long-term exposure risks.
Q3: What strategies can help minimize the non-target toxicity of this compound? Two main strategies emerge from the current literature:
For researchers aiming to replicate or build upon these findings, here are detailed methodologies for key assays.
Protocol 1: Earthworm Chronic Toxicity Test This protocol is adapted from the study by Ji et al. (2023) [1] [2].
Protocol 2: Oxidative Stress and Gene Expression Analysis This protocol can be conducted in parallel with the chronic toxicity test [1] [2].
The following diagram illustrates the proposed mechanism of this compound toxicity in earthworms and the integrated experimental workflow, connecting the molecular initiating event to the observed adverse outcomes.
A 2022 study successfully separated the enantiomers of this compound and demonstrated that they degrade at different rates in plants, which implies differing biological activities and potential differences in binding to the SDH enzyme [1]. The key observations are summarized below.
| Enantiomer | Observed Enantioselective Degradation |
|---|---|
| R-(-)-Fluindapyr | Preferentially degraded in tomato leaves. |
| S-(+)-Fluindapyr | Preferentially degraded in cucumber leaves. |
| Both Enantiomers | No selective degradation in the fruits of cucumber or tomato. |
The study concludes that this enantioselectivity is "likely to be caused by different biodegradation enzyme systems" [1]. However, it does not provide the quantitative binding affinity data (such as IC50 or Ki values) you are looking for.
To aid your research, here is some context on SDH and how binding can be studied.
The succinate-cytochrome c reductase (SCCR) assay is a common experimental method to measure SDH activity and its inhibition. This test uses permeabilized cells or isolated mitochondria and measures the rate of cytochrome c reduction spectrophotometrically in the presence of succinate [3]. Specificity is confirmed using SDH inhibitors like malonate [3].
For in silico studies, researchers typically build a 3D model of the SDH protein, perform molecular docking to predict how an inhibitor fits into the binding pocket, and then run molecular dynamics (MD) simulations to understand the stability of the complex and calculate binding free energy [5]. A 2025 study on a similar SDHI fungicide, Fluxapyroxad, used precisely this approach, running 100 ns MD simulations to identify key amino acids involved in binding across different species [5].
The table below synthesizes available information on key SDHI fungicides, focusing on their characteristics and available data.
| Common Name | FRAC Group / Code | Introduction Year (approx.) | Key Characteristics & Applications | Available Comparative Data |
|---|---|---|---|---|
| This compound [1] [2] [3] | 7 [3] | 2020s (Market data from 2024) [2] | Broad-spectrum; used on cereals, fruits, vegetables; effective against tar spot, southern rust [2] [3]. | Market size (USD 386M in 2024) [2]; Toxicological data on earthworms [4]. |
| Fluxapyroxad [5] | 7 [1] | 2011 [6] | Holds largest market share (24.6%); broad-spectrum; used across multiple crops [5]. | Market share data [5]. |
| Boscalid [5] | 7 [1] | 2003 [6] | Early "modern generation" SDHI; substantial market presence via generic products [5]. | Market share data [5]. |
| Isoflucypram [5] | 7 [1] | Recent | Fastest-growing compound (11.2% CAGR); enhanced control of resistant pathogens [5]. | Growth rate data [5]. |
| Fluopyram [5] | 7 [1] | 2013 [6] | Shows strong results in seed treatment applications [5]. | Application segment data [5]. |
All SDHI fungicides share the same target site of action, inhibiting the succinate dehydrogenase (SDH) enzyme in the fungal mitochondrial respiration chain [1] [6]. The table below outlines the core mechanism and resistance challenges.
| Aspect | Description |
|---|---|
| Molecular Mechanism | Binds to the ubiquinone binding site of the SDH enzyme, disrupting energy production (ATP synthesis) and leading to fungal cell death [1]. |
| Resistance Risk | Classified as medium-high risk by FRAC. Resistance is known in several fungal species in field populations and lab mutants [1]. |
| Resistance Mechanism | Target-site mutations in the sdhB, sdhC, and sdhD genes confer reduced sensitivity. Cross-resistance patterns between different SDHIs are complex [1] [6]. |
Diagram: Mechanism of SDHI Fungicides. SDHI fungicides bind to the ubiquinone site of the SDH enzyme, a key component in mitochondrial respiration, thereby disrupting energy production in fungal cells.
A laboratory study provides specific toxicological data for this compound on earthworms (Eisenia fetida), a non-target soil organism [4]. Key findings are summarized below.
| Parameter | Finding in Earthworms | Experimental Context |
|---|---|---|
| Oxidative Stress | Induced; significant increase in activities of SOD and CAT enzymes [4]. | 14-day exposure in artificial soil [4]. |
| Growth Inhibition | Significant suppression of growth [4]. | 28-day exposure in artificial soil [4]. |
| Reproduction Inhibition | Significant suppression of reproduction [4]. | 28-day exposure in artificial soil [4]. |
| Tissue Damage | Induced damage to epidermis and intestines [4]. | Histopathological examination after exposure [4]. |
| Persistence | Concentration in soil decreased to 47.6% of initial level by day 28 [4]. | Measured over 28 days in artificial soil [4]. |
The following table summarizes two phenamacril-based mixtures for which published experimental data on rice disease control is available.
| Fungicide Mixture | Target Rice Disease | Pathogen(s) | Key Efficacy Data | Reference |
|---|
| Phenamacril + Ipconazole (2:1 ratio) | Bakanae disease | Fusarium fujikuroi | • 100% disease control in greenhouse tests at 6 g a.i./100 kg seeds. • Synergistic inhibition of mycelial growth [1]. | [1] | | Phenamacril + Fludioxonil (6% FS formulation) | Bakanae disease & Seedling rot disease | Fusarium moniliforme Sheldon & Curvularia lunata | • Control effect on bakanae disease exceeded 84.83%. • Highest yield increase of 30.48% in multi-region field trials [2]. | [2] |
For researchers looking to replicate or evaluate these studies, here are the key methodological details.
Although a direct mixture with phenamacril for rice is not documented, this compound is a relevant SDHI fungicide.
The table below summarizes experimental toxicity data for several SDHI fungicides from various studies. Please note that direct comparisons should be made cautiously due to differing experimental models and conditions.
| Fungicide | Experimental Model | Toxicity Endpoints & Key Findings | Experimental Protocol Summary |
|---|
| Benzovindiflupyr | Danio rerio (zebrafish) [1] | LC50: 0.0360 mg/L • Classified as "very highly toxic" to aquatic life. • Enantioselectivity observed: the 1S,4R-(-) enantiomer is more toxic. | Acute Toxicity Test: Zebrafish were exposed to the fungicide in a static system. The LC50 (median lethal concentration) was calculated based on mortality data after 96 hours using a first-order degradation kinetics equation [1]. | | Benzovindiflupyr | Human colon cells [2] | • Induced succinate accumulation (an oncometabolite). • Triggered metabolic reprogramming towards tumorigenic pathways. | In Vitro Cell Culture: Human colon cells were treated with the SDHI fungicide. Analyses included measuring intracellular succinate levels and evaluating changes in metabolic pathways to assess shifts associated with cancer development [2]. | | Bixafen, Boscalid, Fluxapyroxad, Flutolanil, Isoflucypram, Isopyrazam, Penthiopyrad, Sedaxane, Thifluzamide | Zebrafish embryos, larvae, adults [3] | • Developmental toxicity & cardiovascular abnormalities. • Liver & kidney damage, oxidative stress, energy deficits. • Microcephaly & axon growth defects. | Multi-Life Stage Assessment: Zebrafish were exposed to SDHIs across different developmental stages. A suite of biological endpoints was examined, including morphological development, organ function, oxidative stress markers, ATP levels, and programmed cell death (apoptosis) [3]. | | Boscalid | Colletotrichum fungi [4] | • Higher doses required for inhibition compared to Benzovindiflupyr. • Did not cause significant damage to the cell membrane. | In Vitro Antifungal Activity: Fungal isolates were cultured with the fungicide. Inhibitory activity was measured by assessing fungal growth and ATP content. Membrane damage was specifically evaluated by measuring relative electrolyte leakage from hyphae [4]. |
For researchers looking to replicate or understand the depth of these studies, here is a more detailed breakdown of the key methodologies.
Zebrafish Toxicity Assessment (as in [3] & [1]):
In Vitro Antifungal and Cellular Mechanism Studies (as in [2] & [4]):
The diagram below, generated using Graphviz, illustrates the hypothesized common Adverse Outcome Pathway (AOP) for SDHI toxicity, based on the reviewed literature. A key finding is that some SDHIs, like Benzovindiflupyr, may have additional, distinct mechanisms that enhance their toxicity [4].
The core conserved mechanism begins with the Molecular Initiating Event: the inhibition of the mitochondrial Succinate Dehydrogenase (SDH) complex [2] [3]. This inhibition leads to several Key Events:
These key events can culminate in different Adverse Outcomes depending on the organism, including metabolic reprogramming in human cells, and developmental toxicity in zebrafish [2] [3]. Furthermore, certain SDHIs like Benzovindiflupyr exhibit a distinct mechanism in fungi by directly damaging the cell membrane, contributing to its higher efficacy and bioactivity [4].
A significant gap identified in this review is the lack of publicly available, peer-reviewed data on the specific toxicity of Fluindapyr. Future research should prioritize:
The U.S. Environmental Protection Agency (EPA) has set maximum residue limits (tolerances) for this compound on various soybean commodities. These levels are deemed safe for consumers, including sensitive populations like infants and children [1] [2].
The table below summarizes these tolerances:
| Soybean Commodity | Tolerance (parts per million, ppm) |
|---|---|
| Forage | 15 ppm |
| Hay | 30 ppm |
| Hulls | 0.6 ppm |
| Seed | 0.2 ppm |
The EPA's risk assessment concluded that aggregate exposure to this compound residues from food and drinking water utilizes only 9% of the acute Population Adjusted Dose (aPAD) for children aged 1-2 years, indicating a wide margin of safety for acute dietary risk [1].
Accurate risk assessment relies on robust analytical methods. A recent study developed a specific protocol for simultaneously detecting this compound and its five metabolites in fruits and vegetables, which is more suitable for these metabolites than standard multi-residue methods [3].
The experimental workflow for this method can be visualized as follows:
Key Experimental Protocols:
The search results reveal two main areas where information for a direct comparison is lacking:
| Property / Aspect | R-(-)-Fluindapyr | S-(+)-Fluindapyr | Experimental Context / Notes |
|---|---|---|---|
| Degradation in Paddy Soil (Anaerobic) | Half-life (DT₅₀): 69.6 days [1] | Half-life (DT₅₀): 101.8 days [1] | R-(-)-enantiomer degrades 1.5 times faster than S-(+)-enantiomer [1]. |
| Degradation in Tomato | Preferentially degraded in leaves [2] | No preferential degradation in fruits [2] | Behavior is plant part-specific [2]. |
| Degradation in Cucumber | No preferential degradation in fruits [2] | Preferentially degraded in leaves [2] | Behavior is plant part-specific [2]. |
| Fungicidal Bioactivity | Lower activity against Rhizoctonia solani [1] | EC₅₀: 87.8 times more active than R-enantiomer against R. solani [1] | Higher activity linked to stronger binding to target enzyme [1]. |
| Molecular Binding Affinity | Binding power: -32.12 kcal/mol [1] | Binding power: -42.91 kcal/mol [1] | More negative value indicates stronger binding to succinate dehydrogenase (SDH) [1]. |
The data in the table above was generated using sophisticated analytical methods. Here is a detailed look at the key experimental protocols cited in the research.
The following diagram illustrates the logical workflow of a comprehensive study on chiral pesticides like this compound, from initial analysis to mechanistic explanation:
The experimental data leads to several critical insights for professionals in the field:
The table below summarizes the key performance findings for this compound-based fungicide on wheat and sunflower crops from the available data.
| Crop | Target Diseases | Reported Efficacy / Yield Improvement | Formulation & Region |
|---|---|---|---|
| Wheat | Septoria, Rust[s] [1] [2] | 15–20% yield improvement shown in Ukrainian field trials [3] | Tremisia (this compound + Flutriafol); Ukraine [1] [2] |
| Sunflower | Alternaria, Sclerotinia [1] [2] | 15–20% yield improvement shown in Ukrainian field trials [3] | Tremisia (this compound + Flutriafol); Ukraine [1] [2] |
The search results confirm this compound's activity against major diseases but lack the detailed, side-by-side comparative data needed for a full guide.
For researchers and scientists, establishing a robust methodology is crucial for evaluating new agrochemicals. The diagram below outlines a general experimental workflow that can be adapted for conducting and assessing field trials for products like this compound.
The table below summarizes the key performance data and experimental details from the available studies.
| Study Focus / Product | Reported Yield Impact | Experimental Details | Source / Context |
|---|
| Tremisia (Fluindapyr + Flutriafol) | 15–20% yield improvement in wheat and sunflowers [1] | • Location: Ukraine field trials. • Crops: Wheat, Sunflower. • Diseases Targeted: Alternaria, Septoria tritici (wheat rust), Sclerotinia. | AI-generated investment analysis citing FMC field trials [1] | | Adastrio / this compound (General Efficacy) | No statistically significant yield difference from non-treated control [2] | • Location: University of Maryland Research Farms (2022). • Crop: Soybeans. • Application: R3 growth stage. • Key Condition: No ratable foliar fungal diseases were present during the trial. | University efficacy trial [2] | | This compound (Ecotoxicology) | Not Applicable (Toxicity Study) | • Organism: Earthworms (Eisenia fetida). • Findings: Induced oxidative stress, tissue damage, and suppressed growth/reproduction at tested concentrations [3] | Academic laboratory study [3] |
For a rigorous evaluation, the methodologies from the key studies are detailed below.
This protocol is a representative example of a field trial for fungicide performance evaluation [2].
This study details the laboratory method for assessing non-target toxicity [3].
This compound is a succinate dehydrogenase inhibitor (SDHI), classified as a Fungicide Resistance Action Committee (FRAC) Group 7. The following diagram illustrates its specific mechanism of action within the fungal mitochondrial electron transport chain.
The diagram shows that this compound binds to the succinate dehydrogenase enzyme, a key component of the mitochondrial electron transport chain. This inhibition halts cellular energy production, leading to fungal cell death [4] [5].
The data shows that this compound's performance is highly context-dependent. It can provide significant yield benefits under disease pressure but offers no advantage in the absence of target pathogens [1] [2].
Irritant;Environmental Hazard